LY2365109 hydrochloride
Description
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, an obligatory co-agonist at the NMDA receptor, LY2365109 elevates extracellular glycine concentrations in the central nervous system. This potentiation of NMDA receptor activity has been investigated for its therapeutic potential in central nervous system disorders characterized by hypoglutamatergic function, such as schizophrenia, and has also demonstrated anticonvulsant properties. This guide provides a comprehensive overview of the molecular mechanism, pharmacological effects, and key experimental findings related to this compound.
Core Mechanism of Action: GlyT1 Inhibition
LY2365109 acts as a selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The inhibition of GlyT1 by LY2365109 leads to an increase in the extracellular concentration of glycine.[1] This elevation of synaptic glycine levels enhances the function of NMDA receptors, where glycine acts as a mandatory co-agonist. The potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism through which LY2365109 exerts its pharmacological effects.
Signaling Pathway of LY2365109 Action
Caption: Signaling pathway of LY2365109 at the glutamatergic synapse.
Quantitative Pharmacological Data
The potency and selectivity of LY2365109 have been characterized in various preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System |
| IC₅₀ (GlyT1) | 15.8 nM | Glycine uptake in cells over-expressing human GlyT1a[4] |
| IC₅₀ (GlyT2) | > 30,000 nM | Glycine uptake in cells over-expressing human GlyT2 |
| Pharmacodynamic Effect | Dose | Species | Measurement | Result |
| Glycine Elevation | 10 mg/kg, p.o. | Rat | Striatal Microdialysate | 2-fold increase (1.52 µM to 3.6 µM)[2] |
| Glycine Elevation | 10 mg/kg, p.o. | Rat | Cerebrospinal Fluid (CSF) | 3-fold increase (10.38 µM to 36 µM)[2] |
| Neurotransmitter Release | Not specified | Rat | Striatal Acetylcholine | Enhanced[3] |
| Neurotransmitter Release | Not specified | Rat | Prefrontal Cortex Dopamine | Enhanced[3] |
Experimental Protocols
In Vitro Glycine Uptake Assay
This assay is fundamental to determining the inhibitory potency (IC₅₀) of LY2365109 on GlyT1 and GlyT2.
Objective: To quantify the inhibition of glycine transporter activity by LY2365109.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express either human GlyT1a or GlyT2.
-
Assay Preparation: Cells are plated in 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Glycine Uptake: Radiolabeled [³H]glycine is added to the wells, and the uptake is allowed to proceed for a defined period.
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. Cells are then lysed.
-
Quantification: The amount of [³H]glycine taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of LY2365109 that inhibits 50% of the maximal glycine uptake (IC₅₀) is calculated.
Experimental Workflow for Glycine Uptake Assay
Caption: Workflow for determining the IC₅₀ of LY2365109.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of living animals.
Objective: To determine the effect of LY2365109 on extracellular glycine concentrations in specific brain regions.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula, and artificial cerebrospinal fluid (aCSF) is perfused at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline glycine concentration.
-
Drug Administration: this compound is administered (e.g., 10 mg/kg, p.o.).
-
Post-Dose Collection: Dialysate samples continue to be collected.
-
Sample Analysis: Glycine concentrations in the dialysate are quantified using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: Post-dose glycine levels are compared to the baseline to determine the fold-increase.
Therapeutic Implications and Adverse Effects
Schizophrenia
The hypoglutamatergic hypothesis of schizophrenia suggests that reduced NMDA receptor function contributes to the symptoms of the disease. By enhancing NMDA receptor activity, GlyT1 inhibitors like LY2365109 have been investigated as a potential therapeutic strategy.[2][5]
Epilepsy
Preclinical studies have demonstrated the anticonvulsant potential of LY2365109. It has been shown to increase the seizure threshold in mice.[1][2] Furthermore, in a mouse model of temporal lobe epilepsy, systemic administration of LY2365109 robustly suppressed chronic seizures.[2][6] This suggests that GlyT1 is a potential target for the treatment of epilepsy.[6]
Adverse Effects
At higher doses, LY2365109 can cause significant locomotor and respiratory impairments.[3][5] These adverse effects are thought to result from high levels of GlyT1 inhibition in caudal brain regions, such as the cerebellum and brainstem. The resulting sustained elevation of extracellular glycine may lead to the activation of strychnine-sensitive glycine A receptors, which are inhibitory to motor activity and critical brainstem functions like respiration.[5]
Logical Relationship of High-Dose Adverse Effects
Caption: Postulated mechanism for the adverse effects of high-dose LY2365109.
Clinical Development Status
Conclusion
This compound is a well-characterized, potent, and selective GlyT1 inhibitor. Its mechanism of action, centered on elevating synaptic glycine to potentiate NMDA receptor function, provides a strong rationale for its investigation in CNS disorders associated with glutamatergic dysfunction. While preclinical data have demonstrated its potential efficacy, particularly as an anticonvulsant, the dose-limiting adverse effects related to its action in caudal brain regions highlight the therapeutic window challenges. Further research and clinical development would be necessary to fully establish its therapeutic utility.
References
- 1. LY-2365109 - Wikipedia [en.wikipedia.org]
- 2. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[4][5] This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[1][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental protocols associated with this compound.
Chemical and Physical Properties
LY2365109 is chemically identified as N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₈ClNO₅ | [3] |
| Molecular Weight | 421.91 g/mol | [3] |
| CAS Number | 1779796-27-8 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (≥31 mg/mL) and ethanol. Insoluble in water (< 0.1 mg/mL). | [3] |
| Storage | 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C is recommended. | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5] Glycine is an essential co-agonist at the NMDA receptor; its binding to the GluN1 subunit is necessary for glutamate-mediated receptor activation.[4][5]
By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, leading to enhanced occupancy of the glycine binding site on the NMDA receptor.[4][5] This potentiation of NMDA receptor activity is the primary mechanism underlying the therapeutic potential of this compound in disorders characterized by NMDA receptor hypofunction.
Pharmacological Data
In Vitro Potency and Selectivity
This compound is a potent inhibitor of human GlyT1a (hGlyT1a) and exhibits high selectivity over the glycine transporter 2 (GlyT2).
| Target | IC₅₀ (nM) | Reference(s) |
| hGlyT1a | 15.8 | [1][2][3] |
| GlyT2 | > 30,000 | [2] |
In Vivo Pharmacodynamics
Oral administration of this compound in Sprague-Dawley rats leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).
| Dose (mg/kg, p.o.) | Effect on CSF Glycine | Reference(s) |
| 0.3 - 30 | Dose-dependent elevations | [3] |
| Specific dose-response data points were not fully available in the searched literature. |
Experimental Protocols
[³H]-Glycine Uptake Assay for IC₅₀ Determination
This protocol describes a representative method for determining the IC₅₀ of this compound for GlyT1.
Materials:
-
CHO-K1 cells stably overexpressing hGlyT1a
-
Cell culture medium and supplements
-
384-well cell culture plates
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-glycine
-
This compound
-
Non-specific uptake inhibitor (e.g., a high concentration of a known GlyT1 inhibitor)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Maintain CHO-K1/hGlyT1a cells in appropriate culture conditions.
-
Seeding: Seed the cells into a 384-well plate at a suitable density and allow them to adhere overnight.
-
Washing: On the day of the assay, gently wash the cells twice with uptake buffer.
-
Compound Addition: Add uptake buffer containing various concentrations of this compound to the wells. Include control wells with vehicle and a non-specific inhibitor.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-20 minutes.
-
Uptake Initiation: Initiate glycine uptake by adding [³H]-glycine to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes).
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to a scintillation plate, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC₅₀ value using appropriate software.
In Vivo Microdialysis for CSF Glycine Measurement
This protocol provides a general framework for measuring changes in CSF glycine levels in rats following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
This compound
-
HPLC system with fluorescence or mass spectrometry detection
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement and allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer this compound orally at the desired dose.
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the concentration of glycine in the dialysate samples using a suitable analytical method, such as HPLC with pre-column derivatization and fluorescence detection or LC-MS/MS.
-
Data Analysis: Express the post-dose glycine concentrations as a percentage of the baseline and plot the time course of the drug's effect.
Therapeutic Potential and Future Directions
The ability of this compound to enhance NMDA receptor function through the inhibition of GlyT1 underscores its potential as a therapeutic agent for CNS disorders. Research has primarily focused on its application in schizophrenia, where NMDA receptor hypofunction is a key component of the pathophysiology, and in epilepsy, where it has been shown to increase seizure thresholds.[1][6] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and other GlyT1 inhibitors. The development of biomarkers to assess target engagement and patient stratification will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] By blocking the reuptake of glycine in the central nervous system (CNS), LY2365109 elevates extracellular glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned LY2365109 and other GlyT1 inhibitors as promising therapeutic candidates for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its biochemical and in vivo activity, along with detailed experimental protocols and visualizations of key pathways and workflows.
Chemical and Physical Properties
This compound is a synthetic, small-molecule inhibitor of GlyT1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride |
| Molecular Formula | C₂₂H₂₇NO₅·HCl |
| Molecular Weight | 421.91 g/mol |
| CAS Number | 1779796-27-8 |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥31 mg/mL) and water (<0.1 mg/mL) |
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. Glycine is an essential co-agonist at the NMDA receptor, meaning that both glycine and glutamate (B1630785) must bind to the receptor for its activation.
By blocking GlyT1, LY2365109 increases the concentration of glycine in the synapse, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism underlying the potential therapeutic effects of LY2365109 in disorders characterized by glutamatergic hypofunction.
References
The Discovery and Synthesis of LY2365109 Hydrochloride: A GlyT1 Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein involved in regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned LY2365109 as a promising therapeutic candidate for neurological and psychiatric disorders characterized by hypoglutamatergic function, such as schizophrenia. Furthermore, its ability to increase seizure thresholds has highlighted its potential as a novel antiepileptic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, presenting key data in a structured format and detailing experimental methodologies.
Introduction
The glycine transporter 1 (GlyT1) plays a crucial role in maintaining the delicate balance of glycine, an essential co-agonist at the NMDA receptor, within the central nervous system (CNS).[1] Inhibition of GlyT1 represents a compelling therapeutic strategy to potentiate NMDA receptor activity, which is often dysregulated in conditions like schizophrenia.[2] LY2365109, developed by Eli Lilly and Company, emerged from a research program focused on identifying potent and selective GlyT1 inhibitors.[3] This document details the scientific journey of this compound, from its discovery through chemical synthesis to its preclinical characterization.
Discovery and Pharmacological Profile
This compound was identified through a systematic drug discovery process that involved the synthesis and evaluation of a series of novel compounds for their ability to inhibit GlyT1. The structure-activity relationship (SAR) studies were pivotal in optimizing the potency and selectivity of the lead compounds.
In Vitro Activity
This compound is a highly potent inhibitor of human GlyT1a (hGlyT1a) expressed in CHO cells, with a reported IC50 of 15.8 nM for glycine uptake.[3][4] Importantly, it exhibits excellent selectivity over the glycine transporter 2 (GlyT2), with an IC50 greater than 30,000 nM.[4][5] This selectivity is critical for minimizing off-target effects.
| Parameter | Value | Assay Details | Reference |
| IC50 (hGlyT1a) | 15.8 nM | Glycine uptake in cells over-expressing hGlyT1a | [3][4] |
| IC50 (GlyT2) | > 30,000 nM | Not specified | [4][5] |
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the ability of LY2365109 to modulate glycine levels in the brain and exert pharmacological effects consistent with its mechanism of action.
Oral administration of this compound to male Sprague-Dawley rats resulted in a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels.[3] This provides direct evidence of target engagement in the CNS.
| Dose (p.o.) | Effect on CSF Glycine | Time Point | Animal Model | Reference |
| 0.3 - 30 mg/kg | Dose-dependent elevation | 1 hour post-dosing | Male Sprague-Dawley rats | [3] |
Furthermore, studies in mice have shown that LY2365109 can increase seizure thresholds, suggesting its potential as an anticonvulsant.[6][7] Systemic administration of the compound robustly suppressed chronic seizures in a mouse model of temporal lobe epilepsy.[1][6]
Synthesis of this compound
The chemical synthesis of LY2365109, N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride, is a multi-step process. The following is a representative synthetic route based on analogous chemical transformations.
General Synthetic Scheme
The synthesis commences with the coupling of a substituted phenol (B47542) with a protected amino alcohol, followed by functional group manipulations to introduce the glycine moiety, and finally, salt formation.
Detailed Experimental Protocol (Hypothetical based on related syntheses)
Step 1: Synthesis of 2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethan-1-ol
To a solution of 4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenol in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate, followed by the addition of 2-bromoethanol. The reaction mixture is heated to facilitate the etherification reaction. After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the desired alcohol.
Step 2: Synthesis of 2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl methanesulfonate
The alcohol from the previous step is dissolved in a solvent such as dichloromethane. A base, for example, triethylamine, is added, and the solution is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion. The reaction mixture is washed with aqueous solutions to remove impurities, and the organic layer is dried and concentrated to afford the mesylate intermediate.
Step 3: Synthesis of N-(2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)-N-methylamine
The mesylate is dissolved in a suitable solvent, and an excess of methylamine (B109427) is added. The reaction is stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution. After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the secondary amine.
Step 4: Synthesis of ethyl 2-((2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)(methyl)amino)acetate
The secondary amine is reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as acetonitrile. The reaction mixture is heated to drive the alkylation to completion. The product, an ethyl ester, is isolated through extraction and purification.
Step 5: Synthesis of N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. After the reaction is complete, the mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
Step 6: Synthesis of this compound
The final free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.
Visualizations
Signaling Pathway of GlyT1 Inhibition
References
- 1. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GlyT-1 Inhibitors: From Hits to Clinical Candidates [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 5. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Chemical Landscape of LY2365109 Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and pharmacological properties of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating glycinergic neurotransmission.
Core Chemical Properties
This compound is a synthetic molecule belonging to the class of amino acid derivatives.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₅·HCl | [2][3] |
| Molecular Weight | 421.91 g/mol | [1][2] |
| CAS Number | 1779796-27-8 | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2][4] |
| Chemical Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [3][4] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in in vitro and in vivo experimental settings.
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (42.19 mg/mL) | [2][4] |
| Ethanol | 50 mM (21.1 mg/mL) | [2][4] |
Pharmacological Activity
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][5] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[5]
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of GlyT1. By blocking this transporter, the compound increases the concentration of glycine in the synaptic cleft.[5] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[2][5] Enhanced activation of NMDA receptors is believed to be a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2]
In Vitro Potency
This compound demonstrates high potency for the human GlyT1a transporter.
| Target | IC₅₀ | Source |
| hGlyT1a | 15.8 nM | [1][5] |
| GlyT2 | > 30,000 nM | [2][4] |
The high selectivity for GlyT1 over GlyT2 is a key feature of this compound.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro potency of a GlyT1 inhibitor like this compound.
IC₅₀ Determination via Glycine Uptake Assay
This protocol outlines the key steps to measure the concentration of an inhibitor required to reduce the rate of a GlyT1-mediated glycine uptake by 50%.
Methodology:
-
Cell Culture: Utilize a stable cell line overexpressing the human GlyT1a transporter (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate assay buffer.
-
Pre-incubation: Add the different concentrations of the inhibitor to the cultured cells and incubate for a defined period.
-
Initiation of Uptake: Initiate the glycine uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).
-
Termination of Uptake: After a specific incubation time, rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter to quantify the amount of glycine taken up by the cells.
-
Data Analysis: Plot the percentage of inhibition of glycine uptake against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of glycine uptake.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it an ideal pharmacological probe for studying the consequences of enhanced glycinergic signaling and NMDA receptor function. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to LY2365109 Hydrochloride (CAS: 1779796-27-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is the hydrochloride salt of N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1779796-27-8 | [1][3][7] |
| Molecular Formula | C₂₂H₂₇NO₅・HCl | [1][3][7] |
| Molecular Weight | 421.91 g/mol | [1][2][3] |
| Purity | ≥98% (HPLC) | [1][2][3] |
| Appearance | Solid | [8] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[3] | [3] |
| Storage | Desiccate at room temperature. | [1][2][3] |
Mechanism of Action
LY2365109 acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[9] By inhibiting GlyT1, LY2365109 increases the synaptic levels of glycine.[1][2][3][4] This enhancement of glycinergic neurotransmission is believed to be the primary mechanism underlying its pharmacological effects. The selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2) is a key feature of its pharmacological profile.[1][2][3][4]
Signaling Pathway of GlyT1 Inhibition
Caption: Inhibition of GlyT1 by LY2365109 increases synaptic glycine levels.
Pharmacological Data
The inhibitory activity and in vivo effects of this compound have been characterized in various studies.
| Parameter | Value | Species | Assay System | Reference |
| IC₅₀ (GlyT1) | 15.8 nM | Human | Cells over-expressing hGlyT1a | [1][2][3][4][5][6][10][11] |
| IC₅₀ (GlyT2) | > 30,000 nM | Human | Cells over-expressing hGlyT2 | [1][2][3][4][6] |
| In Vivo Effect | Dose-dependent elevation of CSF glycine.[10] | Rat | Oral administration (0.3-30 mg/kg) | [10] |
| In Vivo Effect | Increased seizure thresholds.[9] | Mouse | Maximal Electroshock Seizure (MES) model | [9] |
| In Vivo Effect | Enhanced acetylcholine (B1216132) and dopamine (B1211576) release in the striatum and prefrontal cortex.[1][2][3][4] | Rat | In vivo microdialysis | [1][2][3][4] |
Experimental Protocols
In Vitro Glycine Uptake Assay for IC₅₀ Determination
This protocol describes a method to determine the IC₅₀ of LY2365109 for GlyT1 using a radiolabeled glycine uptake assay.[8]
Objective: To quantify the inhibitory potency of LY2365109 on GlyT1.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a (CHO-hGlyT1a).[9]
-
Complete F-12 medium.
-
Uptake buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose.[8]
-
[³H]-Glycine.
-
This compound.
-
Non-radioactive glycine.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate CHO-hGlyT1a cells at a density of 40,000 cells/well in a 96-well plate and culture for 24 hours.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in uptake buffer.
-
Assay: a. Aspirate the culture medium and wash the cells twice with uptake buffer.[8] b. Add the different concentrations of LY2365109 to the wells. For control wells, add buffer only (total uptake) or a high concentration of non-radioactive glycine (10 mM) for non-specific uptake.[8] c. Incubate for 20 minutes at 22°C.[8] d. Add [³H]-Glycine to all wells to a final concentration of 10 nM. e. Incubate for 15 minutes at 22°C. f. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold uptake buffer. g. Lyse the cells with a suitable lysis buffer. h. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake from total uptake. b. Plot the percentage of inhibition of specific [³H]-Glycine uptake against the logarithm of LY2365109 concentration. c. Determine the IC₅₀ value by non-linear regression analysis.
Experimental Workflow: In Vitro Glycine Uptake Assay
Caption: Workflow for determining the IC₅₀ of LY2365109.
In Vivo Maximal Electroshock Seizure (MES) Model in Mice
This protocol describes the induction of seizures in mice to evaluate the anticonvulsant properties of LY2365109.[2][10]
Objective: To assess the ability of LY2365109 to protect against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice.[10]
-
Electroconvulsive shock apparatus.
-
Corneal electrodes.
-
0.5% Tetracaine hydrochloride solution (topical anesthetic).[7]
-
0.9% Saline solution.[7]
-
This compound.
-
Vehicle control.
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory conditions.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) at desired doses.
-
MES Test: a. At the time of peak effect of the drug, restrain the mouse. b. Apply a drop of topical anesthetic to the corneas, followed by a drop of saline.[7] c. Place the corneal electrodes on the eyes. d. Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[7][10]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[10]
-
Data Analysis: a. Calculate the percentage of animals protected in the drug-treated groups compared to the vehicle-treated control group. b. The ED₅₀ (median effective dose) can be calculated using probit analysis.[10]
In Vivo Microdialysis in Rats
This protocol provides a general framework for conducting in vivo microdialysis to measure neurotransmitter levels in the rat brain following administration of LY2365109.[12][13][14]
Objective: To measure extracellular levels of glycine, acetylcholine, and dopamine in specific brain regions.
Materials:
-
Male Sprague-Dawley rats.[10]
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannulae.
-
Microsyringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Analytical system (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum).[14] c. Allow the animal to recover for several days.
-
Microdialysis Experiment: a. Gently insert the microdialysis probe through the guide cannula. b. Connect the probe to the microsyringe pump and fraction collector. c. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). d. Collect baseline dialysate samples. e. Administer this compound or vehicle. f. Continue collecting dialysate samples at regular intervals.
-
Sample Analysis: a. Analyze the dialysate samples for concentrations of glycine, acetylcholine, and dopamine using a suitable analytical method like HPLC-ECD.
-
Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the baseline levels. b. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.
Logical Relationship: From Mechanism to In Vivo Effect
Caption: The pharmacological cascade of LY2365109.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies in the field of neuroscience and drug development. The detailed protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of GlyT1 inhibitors.
Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers. This compound is for research use only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. LY 2365109 hydrochloride (3397) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide: LY2365109 Hydrochloride
This technical guide provides a comprehensive overview of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology and therapeutic potential of this compound.
Core Compound Properties
This compound is a well-characterized molecule with specific physicochemical properties crucial for its application in research and development.
| Property | Value | Citation(s) |
| Molecular Weight | 421.91 g/mol | [1] |
| Chemical Formula | C₂₂H₂₇NO₅・HCl | [1] |
| CAS Number | 1779796-27-8 | [1] |
| Purity | ≥98% (HPLC) | |
| Appearance | White to off-white solid | [2] |
Biological Activity and Mechanism of Action
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[4] By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synapse.[3] This elevation of extracellular glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a mandatory co-agonist at these receptors.[4] The potentiation of NMDA receptor signaling is a key aspect of the pharmacological effects of LY2365109.[5][6]
The selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2) is a critical feature, minimizing off-target effects related to inhibitory glycinergic neurotransmission.[1]
Signaling Pathway
The mechanism of action of this compound primarily involves the modulation of glutamatergic neurotransmission through the inhibition of GlyT1. The following diagram illustrates this signaling pathway.
Quantitative Biological Data
The inhibitory potency and selectivity of this compound have been quantified in various assays.
| Parameter | Target | Value | Species/Cell Line | Citation(s) |
| IC₅₀ | hGlyT1a | 15.8 nM | Cells over-expressing hGlyT1a | [2][7] |
| IC₅₀ | GlyT2 | > 30,000 nM | Not specified | [1] |
Experimental Protocols
In Vitro Glycine Uptake Assay (General Protocol)
While a specific detailed protocol for LY2365109 is not publicly available, a general procedure for assessing GlyT1 inhibitor activity is as follows:
-
Cell Culture : Human embryonic kidney (HEK293) cells stably transfected with the human GlyT1a transporter are cultured under standard conditions.
-
Assay Preparation : Cells are harvested and seeded into 96-well plates. After reaching a suitable confluency, the culture medium is removed, and the cells are washed with a buffer solution.
-
Inhibitor Incubation : Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Glycine Uptake : A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well, and the plate is incubated to allow for glycine uptake.
-
Termination and Lysis : The uptake process is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification : The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis : The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of glycine uptake, is calculated by fitting the data to a dose-response curve.
In Vivo Microdialysis in Rats
This protocol is based on studies investigating the effect of LY2365109 on neurotransmitter levels in the brain.[5][6]
-
Animal Model : Male Sprague-Dawley rats are used.[2]
-
Surgical Implantation : Microdialysis probes are stereotaxically implanted into specific brain regions of interest, such as the prefrontal cortex and cerebellum.
-
Acclimation : Animals are allowed to recover from surgery for a defined period.
-
Drug Administration : this compound is administered, typically orally (p.o.), at various doses (e.g., 0.3-30 mg/kg).[2]
-
Microdialysis Sampling : Artificial cerebrospinal fluid (aCSF) is perfused through the microdialysis probe at a constant flow rate. Dialysate samples are collected at regular intervals before and after drug administration.
-
Neurochemical Analysis : The concentration of glycine and other neurotransmitters in the dialysate samples is determined using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[6]
-
Data Analysis : Changes in neurotransmitter levels from baseline are calculated and compared across different dose groups.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a GlyT1 inhibitor like this compound.
Solubility and Formulation
Proper dissolution of this compound is critical for experimental success.
| Solvent | Maximum Concentration | Citation(s) |
| DMSO | 100 mM | [1] |
| Ethanol | 50 mM | [1] |
For in vivo studies, various formulations can be prepared. For example, a solution for oral administration can be made using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[2]
Therapeutic Potential
LY2365109 has been investigated for its potential therapeutic applications in central nervous system disorders associated with hypoglutamatergic function.[5] Its ability to increase seizure thresholds in mice suggests its potential as an anticonvulsant.[3][6] The primary rationale for developing GlyT1 inhibitors has been for the treatment of schizophrenia.[4][5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY-2365109 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. adooq.com [adooq.com]
LY2365109 Hydrochloride: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which in turn acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism of action has generated significant interest in its potential therapeutic applications for central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.[1] This technical guide provides an in-depth overview of the target selectivity of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of its signaling pathway.
Core Target Selectivity and Potency
This compound demonstrates exceptional selectivity for the human glycine transporter 1 (hGlyT1) over the glycine transporter 2 (GlyT2). This selectivity is crucial as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord, and its inhibition could lead to undesirable side effects.
Quantitative Affinity Data
The inhibitory potency of LY2365109 is most commonly characterized by its half-maximal inhibitory concentration (IC50) value, determined through in vitro glycine uptake assays.
| Target | IC50 (nM) | Assay Type | Cell Line | Notes |
| Human GlyT1a | 15.8 | [³H]Glycine Uptake Assay | Cells over-expressing hGlyT1a | Demonstrates high-affinity binding to the primary target. |
| Human GlyT2 | > 30,000 | [³H]Glycine Uptake Assay | Cells over-expressing hGlyT2 | Highlights the significant selectivity for GlyT1 over GlyT2. |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor activity through the elevation of synaptic glycine levels.
Signaling Pathway Diagram
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Glycine Transporter 1 Inhibition by LY2365109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LY2365109, a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). The primary mechanism of action of LY2365109 is the elevation of extracellular glycine levels in the central nervous system, leading to the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This guide summarizes the available preclinical data on the selectivity, and pharmacodynamic effects of LY2365109. Detailed experimental protocols for key assays and schematic diagrams of the underlying signaling pathways and experimental workflows are provided to support further research and development in this area.
Introduction
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several central nervous system (CNS) disorders, most notably schizophrenia.[2] Glycine acts as an obligatory co-agonist at the NMDA receptor, and its concentration in the synaptic cleft is tightly regulated by the Glycine Transporter 1 (GlyT1).[1] Inhibition of GlyT1 presents a promising therapeutic strategy to enhance NMDA receptor function by increasing the availability of synaptic glycine.[2]
LY2365109 is a selective inhibitor of GlyT1 that has been investigated for its potential therapeutic effects in CNS disorders. This document details the preclinical pharmacological profile of LY2365109, including its in vitro selectivity and in vivo effects on neurotransmitter levels and neuronal activity.
Quantitative Data
The following tables summarize the available quantitative data for LY2365109.
Table 1: In Vitro Selectivity of LY2365109
| Target | IC50 (nM) | Species | Assay Type | Reference |
| GlyT1 | 15.8 | Not Specified | Not Specified | [1] |
| GlyT2 | > 30,000 | Not Specified | Not Specified | [1] |
Note: A comprehensive selectivity panel for LY2365109 against a broader range of receptors and transporters is not publicly available in the reviewed literature. The high IC50 value for GlyT2 demonstrates significant selectivity for GlyT1 over GlyT2.
Signaling Pathways and Experimental Workflows
GlyT1 Inhibition and NMDA Receptor Potentiation
The primary mechanism of action of LY2365109 involves the modulation of glutamatergic neurotransmission through the potentiation of NMDA receptor activity. By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synaptic cleft. This elevated glycine concentration enhances the co-agonist binding to the GluN1 subunit of the NMDA receptor, thereby increasing the probability of receptor activation upon glutamate (B1630785) binding.
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis is a key technique used to measure changes in extracellular neurotransmitter levels following drug administration.[3] The workflow involves the stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal. After a recovery period, artificial cerebrospinal fluid (aCSF) is perfused through the probe, and dialysate samples are collected for analysis.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is adapted from methodologies used to determine the inhibitory activity of compounds on GlyT1.
Objective: To determine the IC50 value of LY2365109 for the inhibition of glycine uptake into cells expressing GlyT1.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1.
-
Cell culture medium (e.g., F-12K with 10% FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]-Glycine.
-
LY2365109 stock solution.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture CHO-hGlyT1 cells in appropriate medium until they reach 80-90% confluency.
-
Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of LY2365109 to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GlyT1 inhibitor). Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.
-
Uptake Initiation: Add [³H]-Glycine to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 10-15 minutes), rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of LY2365109 compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol describes a general procedure for in vivo microdialysis in rats to measure extracellular glycine levels.[3][4]
Objective: To measure the effect of LY2365109 on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or striatum).
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Artificial cerebrospinal fluid (aCSF).
-
Syringe pump.
-
Fraction collector.
-
LY2365109 for injection.
-
HPLC system with fluorescence or electrochemical detection for glycine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brain region. Implant a guide cannula stereotaxically and secure it with dental cement. Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, place the rat in a microdialysis bowl and gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 1-2 hours to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer LY2365109 via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using a suitable analytical method, such as HPLC with pre-column derivatization and fluorescence detection.
-
Data Analysis: Express the post-drug glycine concentrations as a percentage of the mean baseline concentration for each animal.
Discussion and Future Directions
The available preclinical data indicate that LY2365109 is a potent and selective inhibitor of GlyT1. By increasing extracellular glycine levels, it potentiates NMDA receptor function, a mechanism that holds therapeutic promise for disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[3]
Further research is warranted to fully characterize the pharmacological profile of LY2365109. A comprehensive in vitro selectivity screen against a broad panel of CNS targets would provide a more complete understanding of its off-target activities. Detailed pharmacokinetic studies in multiple preclinical species are necessary to predict its human pharmacokinetic profile.
In vivo efficacy studies in validated animal models of schizophrenia (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition deficits) and epilepsy (e.g., maximal electroshock, pentylenetetrazol-induced seizures) are crucial to establish a clear dose-response relationship and therapeutic window.
Conclusion
LY2365109 is a valuable research tool for investigating the role of GlyT1 in health and disease. Its high potency and selectivity for GlyT1 make it a suitable candidate for further preclinical and potentially clinical investigation as a novel therapeutic agent for CNS disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this promising area of neuropharmacology.
References
- 1. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glycine Transporter 1 (GlyT1) in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Glycine (B1666218) Transporter 1 (GlyT1), a critical regulator of glycine concentrations in the central nervous system (CNS), has emerged as a key therapeutic target for a range of neurological and psychiatric disorders. By modulating glycine levels, GlyT1 directly influences both inhibitory glycinergic neurotransmission and excitatory glutamatergic signaling via the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth analysis of the function of GlyT1, its implication in the pathophysiology of disorders such as schizophrenia and epilepsy, and the current landscape of drug development efforts targeting this transporter. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of relevant signaling pathways and experimental workflows are presented to support ongoing research and development in this promising area.
Introduction: The Dual Role of GlyT1 in Synaptic Transmission
Glycine is a unique neurotransmitter, acting as a primary inhibitory neurotransmitter in the brainstem and spinal cord, while also serving as an essential co-agonist for the activation of NMDA receptors throughout the brain.[1][2] The synaptic concentration of glycine is tightly controlled by two high-affinity glycine transporters: GlyT1 and GlyT2.[1] While GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons, responsible for glycine reuptake to replenish synaptic vesicles, GlyT1 is primarily found on glial cells and to some extent on presynaptic and postsynaptic neuronal elements.[1][3]
The strategic localization of GlyT1 near glutamatergic synapses allows it to regulate the levels of glycine available to bind to the glycine modulatory site on the NMDA receptor.[4][5] By maintaining subsaturating levels of glycine at this site, GlyT1 plays a crucial role in modulating the gain of NMDA receptor-mediated synaptic transmission.[6] Inhibition of GlyT1 leads to an increase in extracellular glycine, thereby enhancing NMDA receptor function.[5][7] This mechanism forms the basis for the therapeutic hypothesis that GlyT1 inhibitors can ameliorate conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[8][9] Conversely, dysregulation of GlyT1 and subsequent alterations in glycine homeostasis have been implicated in the pathophysiology of other neurological disorders, including epilepsy.[10][11]
GlyT1 in Neurological Disorders: Pathophysiology and Therapeutic Potential
Schizophrenia
The glutamate (B1630785) hypothesis of schizophrenia posits that a deficit in NMDA receptor function contributes significantly to the cognitive and negative symptoms of the disorder, which are poorly addressed by current antipsychotic medications.[8][12] By inhibiting GlyT1, the resulting elevation of synaptic glycine is expected to enhance NMDA receptor activity, offering a novel therapeutic strategy.[5][7] This has led to the development of numerous GlyT1 inhibitors, several of which have advanced to clinical trials.[13][14][15]
Epilepsy
In contrast to its role in schizophrenia, where enhanced NMDA receptor function is the goal, the involvement of GlyT1 in epilepsy is more complex. Studies have shown a robust overexpression of GlyT1 in the hippocampal formation in both rodent models of temporal lobe epilepsy (TLE) and in human TLE patients.[1][3][11] This overexpression is thought to lead to a disruption of glycine homeostasis.[10] Pharmacological inhibition or genetic deletion of GlyT1 has been shown to increase seizure thresholds and suppress chronic seizures in animal models, suggesting that GlyT1 inhibitors could represent a new class of anti-seizure medications.[10][13]
Other Neurological Disorders
Preclinical evidence suggests that GlyT1 inhibition may also have therapeutic potential in other CNS disorders, including Alzheimer's disease, major depressive disorder, and anxiety disorders, primarily through the mechanism of enhancing NMDA receptor-dependent synaptic plasticity and cognitive function.[16][17] However, clinical trial results in Alzheimer's disease have so far not shown significant cognitive improvement.[14][18]
Quantitative Data on GlyT1 in Neurological Disorders
The following tables summarize key quantitative findings from preclinical and clinical studies on the role of GlyT1 in neurological disorders.
| Parameter | Neurological Disorder | Finding | Species | Reference |
| GlyT1 mRNA Expression | Temporal Lobe Epilepsy | 2.17 ± 0.32-fold increase in resected hippocampi compared to controls. | Human | [3] |
| GlyT1 Expression (Heterozygous Knockout) | N/A (Preclinical Model) | ~50% reduction in GlyT1 transcripts. | Mouse | [19] |
| Glycine Uptake (Heterozygous Knockout) | N/A (Preclinical Model) | >50% loss of Na+-dependent glycine uptake activity in forebrain homogenates. | Mouse | [19] |
| Compound | Disorder | Phase | Key Efficacy Finding | Key Safety Finding | Reference |
| Bitopertin (RG1678) | Schizophrenia | III | Disappointing outcomes in multi-centre trials, did not consistently meet primary endpoints for negative symptoms. | Generally well-tolerated. | [8][13] |
| Iclepertin (B6604116) (BI 425809) | Schizophrenia (Cognitive Impairment) | II | Improved cognition at 10 mg and 25 mg doses. | Safe and well-tolerated in patients with schizophrenia. | [14] |
| Iclepertin (BI 425809) | Alzheimer's Disease Dementia | II | No clinically meaningful changes from baseline in cognitive assessment scores. | Generally well-tolerated, with adverse event rates similar to placebo. | [18] |
| PF-03463275 | Schizophrenia (Cognitive Impairment) | II | Did not produce greater improvement in cognitive impairment compared to cognitive training alone. | Feasible, safe, and well-tolerated at the prescribed doses. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research on GlyT1. The following sections provide generalized protocols for common assays used to study GlyT1 function and inhibition.
Radioligand Binding Assay for GlyT1
This assay is used to determine the binding affinity of a test compound for GlyT1.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a compound for GlyT1.
Materials:
-
Cell membranes prepared from cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).
-
Radioligand (e.g., [³H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine).
-
Test compounds at various concentrations.
-
Non-specific binding control (a high concentration of a known GlyT1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
FilterMate™ harvester or similar filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GlyT1 in a cold lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known GlyT1 ligand.[20]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[20][21]
-
Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[20]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
[³H]Glycine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of glycine by GlyT1.
Objective: To determine the potency of a compound in inhibiting GlyT1-mediated glycine uptake.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a) cultured in 96-well plates.
-
[³H]Glycine.
-
Test compounds at various concentrations.
-
Uptake buffer (a balanced salt solution, e.g., HBSS).
-
Lysis buffer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate cells expressing GlyT1 in a 96-well plate and allow them to adhere overnight.[22]
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle control for a defined period.[2]
-
Initiate Uptake: Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well.[2]
-
Terminate Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with lysis buffer to release the intracellular [³H]Glycine.[2]
-
Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.[2]
-
Data Analysis: Determine the percent inhibition of glycine uptake for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
High-Throughput Screening (HTS) Assays for GlyT1 Inhibitors
For screening large compound libraries, radiolabeled assays are often replaced by more amenable HTS formats.
-
Fluorescence-Based Assays: These assays utilize membrane potential-sensitive dyes. Since GlyT1 is an electrogenic transporter (co-transporting Na⁺ and Cl⁻ with glycine), its activity creates a change in membrane potential that can be detected by these dyes. This method is homogeneous and suitable for HTS.[4]
-
Mass Spectrometry (MS) Binding Assays: These are non-radioactive binding assays where the displacement of a non-labeled reporter ligand from GlyT1 by a test compound is measured by mass spectrometry. This approach is highly reliable and effective for screening large compound libraries.[23][24]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to GlyT1 function and its investigation.
Caption: GlyT1 and NMDA Receptor Signaling Pathway.
Caption: High-Throughput Screening Workflow for GlyT1 Inhibitors.
Conclusion and Future Directions
GlyT1 remains a compelling and highly validated target for the development of novel therapeutics for neurological and psychiatric disorders. The contrasting roles of GlyT1 in schizophrenia and epilepsy highlight the complexity of glycinergic modulation of neural circuits and underscore the need for a nuanced understanding of its function in different disease states. While the initial promise of GlyT1 inhibitors for the negative symptoms of schizophrenia has not been fully realized in late-stage clinical trials, the procognitive effects observed in earlier studies and in preclinical models continue to drive interest in this area. Furthermore, the robust anti-seizure effects of GlyT1 inhibition in preclinical epilepsy models open up a new and exciting avenue for therapeutic development.
Future research should focus on elucidating the specific contributions of neuronal versus glial GlyT1 in different brain regions and disease contexts. The development of subtype-selective GlyT1 inhibitors or modulators with different mechanisms of action may offer improved therapeutic windows. Continued innovation in high-throughput screening technologies and a deeper understanding of the structural biology of GlyT1 will be instrumental in the discovery and design of the next generation of GlyT1-targeting drugs. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of GlyT1 and translating this knowledge into effective treatments for patients with debilitating neurological disorders.
References
- 1. ilae.org [ilae.org]
- 2. benchchem.com [benchchem.com]
- 3. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 8. Pre-synaptic glycine GlyT1 transporter--NMDA receptor interaction: relevance to NMDA autoreceptor activation in the presence of Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. sketchviz.com [sketchviz.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs----Chinese Academy of Sciences [english.cas.cn]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glycine Transporter 1 (GlyT1) Inhibitor LY2365109 Hydrochloride: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), for its application in schizophrenia research. Grounded in the glutamate (B1630785) hypofunction hypothesis of schizophrenia, the modulation of N-methyl-D-aspartate receptor (NMDAR) activity through the elevation of synaptic glycine levels presents a compelling therapeutic strategy. This document details the mechanism of action of LY2365109, summarizes key quantitative data, outlines detailed experimental protocols for its preclinical evaluation, and provides visualizations of relevant pathways and workflows to support researchers in this field.
Introduction: The Glutamate Hypothesis and the Role of GlyT1
The pathophysiology of schizophrenia is increasingly understood to involve the dysregulation of glutamatergic neurotransmission, a concept known as the glutamate hypofunction hypothesis. This hypothesis posits that reduced activity of the N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate receptor, contributes to the cognitive and negative symptoms of the disorder. A promising therapeutic approach to enhance NMDAR function is to increase the synaptic concentration of glycine, an obligatory co-agonist for NMDAR activation. The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability to bind to the NMDAR. Inhibition of GlyT1 is therefore a rational strategy to potentiate NMDAR-mediated neurotransmission.
This compound has been identified as a potent and selective inhibitor of GlyT1, making it a valuable research tool for investigating the therapeutic potential of this mechanism in schizophrenia.
Mechanism of Action of LY2365109
LY2365109 exerts its effects by binding to and inhibiting the glycine transporter 1 (GlyT1). This inhibition reduces the clearance of glycine from the synaptic cleft, leading to an increase in extracellular glycine concentrations. The elevated glycine levels enhance the occupancy of the glycine co-agonist binding site on the NR1 subunit of the NMDAR. This potentiation of NMDAR signaling is hypothesized to ameliorate the hypoglutamatergic state associated with schizophrenia.
Caption: Mechanism of LY2365109 at the glutamatergic synapse.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical research.
Table 1: In Vitro Binding Affinity
| Target | IC50 (nM) | Selectivity (GlyT2/GlyT1) |
| Glycine Transporter 1 (GlyT1) | 15.8 | >1900-fold |
| Glycine Transporter 2 (GlyT2) | >30,000 |
Data from R&D Systems and Tocris Bioscience.[1][2]
Table 2: Neurochemical Effects in Rats
| Brain Region | Measurement | Effect of LY2365109 (10 mg/kg, p.o.) |
| Striatum | Extracellular Glycine | 2-fold increase (from 1.52 µM to 3.6 µM) |
| Cerebrospinal Fluid (CSF) | Glycine Levels | 3-fold increase (from 10.38 µM to 36 µM) |
Data from Patsnap Synapse.[3]
Key Experimental Protocols
This section provides detailed methodologies for preclinical studies relevant to the evaluation of LY2365109 in schizophrenia models.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia.
Experimental Workflow:
Caption: Workflow for PCP-induced hyperlocomotion studies.
Detailed Protocol:
-
Animals: Male mice or rats are individually housed and acclimated to the testing environment for at least one hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer phencyclidine (PCP) at a dose known to induce hyperlocomotion (e.g., 3-5 mg/kg, i.p.).
-
-
Locomotor Activity Measurement: Immediately after PCP administration, place the animals in automated locomotor activity chambers. Record horizontal and vertical activity for a period of 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled, number of movements, and rearing frequency. Compare the LY2365109-treated group to the PCP-only and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
PCP-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Task
This model assesses the potential of a compound to improve cognitive deficits, a core feature of schizophrenia.
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition (NOR) task.
Detailed Protocol:
-
Induction of Cognitive Deficit: Administer PCP to rodents sub-chronically (e.g., 5 mg/kg, twice daily for 7 days) followed by a washout period (e.g., 7 days) to avoid acute motor effects of PCP confounding the cognitive assessment.
-
Habituation: On the day before training, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.
-
Training (Acquisition) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Drug Administration: Administer LY2365109 or vehicle at a specified time before or after the training phase, depending on whether the effect on acquisition, consolidation, or retrieval is being investigated.
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Microdialysis for Neurotransmitter and Glycine Level Assessment
This technique allows for the direct measurement of extracellular levels of neurochemicals in specific brain regions of freely moving animals.
Detailed Protocol:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow for a recovery period of several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer LY2365109 or vehicle.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of glycine and other neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., mass spectrometry or electrochemical detection).
-
Data Analysis: Express the post-drug administration concentrations as a percentage of the baseline levels and compare between treatment groups.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of GlyT1 inhibition in schizophrenia. Its high potency and selectivity allow for targeted modulation of the glutamatergic system. The experimental protocols outlined in this guide provide a framework for assessing the preclinical efficacy of LY2365109 in models relevant to the positive and cognitive symptoms of schizophrenia.
Future research should focus on further elucidating the dose-response relationships of LY2365109 in various behavioral paradigms and exploring its effects on other domains of schizophrenia pathophysiology, such as negative symptoms and social interaction deficits. Additionally, investigating the long-term effects of LY2365109 treatment on synaptic plasticity and neuronal circuitry will be crucial in determining its potential as a novel therapeutic agent for schizophrenia.
References
Methodological & Application
Application Notes and Protocols for LY2365109 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), with a reported IC50 of 15.8 nM for glycine uptake in cells overexpressing human GlyT1a.[1] By blocking the reuptake of glycine, LY2365109 increases its synaptic availability, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has led to its investigation in central nervous system disorders, particularly those associated with hypoglutamatergic function.[2][3] In vivo studies have demonstrated that this compound elevates glycine levels in the cerebrospinal fluid (CSF) and exhibits anticonvulsant properties.[1][4] At higher doses, it has been observed to induce locomotor and respiratory side effects.[5] These application notes provide a summary of key in vivo data and detailed protocols for preclinical evaluation of this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species/System | Value/Description | Reference(s) |
| IC50 (GlyT1a) | Human (recombinant) | 15.8 nM | [1] |
| IC50 (GlyT2) | Human (recombinant) | >30,000 nM | [5] |
| In Vivo Efficacy | Rat | Dose-dependent elevation of CSF glycine (0.3-30 mg/kg, p.o.) | [1] |
| Mouse | Increases seizure thresholds | [1] | |
| Mouse | Prevents maximal electroshock-induced acute seizures (10 and 30 mg/kg) | ||
| Rat | Decreases seizures in a chronic epilepsy model (10 mg/kg) | ||
| Adverse Effects | Rat | 10 mg/kg induces locomotor hyperactivity, impaired gait, compulsive walking, and labored breathing. |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference(s) |
| Data Not Available | - | - | - | - | - | - | - | - |
No publicly available pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound in rodents was identified in the searched literature.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model in Mice
This protocol is adapted from standard procedures for assessing anticonvulsant activity.[6]
Objective: To determine the efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
Male CF-1 or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Electroshock device with corneal electrodes
-
0.5% tetracaine (B1683103) hydrochloride solution
-
0.9% saline solution
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral). Doses of 10 and 30 mg/kg have been shown to be effective.
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected time to peak effect of the compound.
-
Anesthesia and Electrode Placement: Anesthetize the corneas of the mice with a drop of 0.5% tetracaine hydrochloride. Apply corneal electrodes moistened with 0.9% saline.
-
Induction of Seizure: Deliver a 60 Hz alternating current (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.
-
Data Analysis: The primary endpoint is the percentage of animals protected from the tonic hindlimb extension at each dose. An ED50 (the dose that protects 50% of the animals) can be calculated if a range of doses is tested.
In Vivo Microdialysis for CSF Glycine Measurement in Rats
This protocol is based on general in vivo microdialysis procedures for neurotransmitter sampling.
Objective: To measure the effect of this compound on extracellular glycine levels in the cerebrospinal fluid (CSF).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system for glycine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula into the desired brain region for CSF sampling (e.g., cisterna magna).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).
-
Administer this compound (doses ranging from 0.3 to 30 mg/kg, p.o.) or vehicle.[1]
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the glycine concentration in the dialysate samples using a suitable analytical method, such as HPLC with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Express the post-treatment glycine levels as a percentage of the baseline levels for each animal.
-
Compare the glycine levels between the drug-treated and vehicle-treated groups.
-
Open-Field Test for Locomotor Activity Assessment in Rodents
This protocol is a standard method for evaluating general locomotor activity and exploratory behavior.[1]
Objective: To quantify the effects of this compound on locomotor activity.
Materials:
-
Rats or mice
-
This compound
-
Vehicle
-
Open-field apparatus (a square arena with walls, often equipped with automated tracking software)
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg in rats) or vehicle.
-
Testing:
-
At the expected time of peak drug effect, place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).
-
Record the animal's activity using an automated tracking system or by manual scoring.
-
-
Data Analysis:
-
Analyze parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Stereotypic counts (repetitive movements)
-
-
Compare the data between the drug-treated and vehicle-treated groups.
-
Assessment of Respiratory Function in Rodents
This protocol describes a general method for in vivo respiratory function assessment using whole-body plethysmography.
Objective: To assess the potential respiratory effects of this compound.
Materials:
-
Rats or mice
-
This compound
-
Vehicle
-
Whole-body plethysmography system
Procedure:
-
Acclimation: Place the unrestrained animal in the plethysmography chamber and allow it to acclimate until a stable breathing pattern is observed.
-
Baseline Measurement: Record baseline respiratory parameters, such as respiratory rate, tidal volume, and minute ventilation.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Monitoring: Return the animal to the chamber and continuously record respiratory parameters for a defined period.
-
Data Analysis:
-
Analyze the changes in respiratory parameters from baseline following drug administration.
-
Compare the effects between the drug-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathway
References
- 1. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of some convulsant agents on the protective activity of topiramate against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2365109 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this amino acid. Glycine acts as a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated neurotransmission. This mechanism of action makes this compound a valuable research tool for investigating the role of the glutamatergic system in various physiological and pathological processes, including neurological and psychiatric disorders. Notably, it has been shown to increase seizure thresholds in mice, suggesting its potential therapeutic relevance in conditions like epilepsy.[1]
These application notes provide a summary of reported dosages and detailed protocols for the oral administration of this compound to mice, intended to guide researchers in their experimental design.
Data Presentation
Table 1: Summary of this compound Dosage in Mice
| Animal Model | Dosage Range (mg/kg) | Administration Route | Observed Effects | Reference |
| Mice | 0.3 - 30 | Oral (p.o.) | Dose-dependent elevation in cerebrospinal fluid (CSF) glycine levels; Increased seizure thresholds.[1] | [1] |
| Sprague-Dawley Rats | 0.3 - 30 | Oral (p.o.) | Dose-dependent elevations in CSF levels of glycine measured 1 hour after dosing. | [1] |
Note: Higher doses in rodents have been associated with stimulatory and inhibitory effects on motor performance and respiratory impairment.[2]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a vehicle suitable for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation: A commonly used vehicle for hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Stock Solution (Optional): For ease of handling, a stock solution of this compound can be prepared in DMSO. The compound is soluble in DMSO at ≥ 31 mg/mL.[1]
-
Working Solution Preparation (Example for a 1 mg/mL final concentration):
-
To prepare 1 mL of the final dosing solution, first dissolve the required amount of this compound in 100 µL of DMSO.
-
In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80.
-
Add the LY2365109/DMSO solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add 450 µL of sterile saline to the mixture and vortex again until a clear and homogenous solution is formed.
-
-
Dosage Calculation: The volume to be administered to each mouse should be calculated based on its body weight and the desired dose in mg/kg. The typical administration volume for oral gavage in mice is 5-10 mL/kg.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a substance to a mouse via oral gavage. This technique should be performed by trained personnel to minimize stress and potential injury to the animal.
Materials:
-
Prepared this compound solution
-
Mouse gavage needles (18-20 gauge for adult mice, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required volume of the dosing solution.
-
Select an appropriately sized gavage needle. The length should be approximately from the corner of the mouse's mouth to the last rib.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
-
-
Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated dose.
-
Introduce the needle into the mouse's mouth, slightly to one side of the incisors.
-
Gently advance the needle along the roof of the mouth. The mouse will typically swallow as the needle reaches the pharynx, which aids in guiding it into the esophagus.
-
Advance the needle smoothly and without force until it reaches the stomach. If resistance is met, withdraw the needle and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.
-
-
Needle Withdrawal and Monitoring:
-
Gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth.
-
Protocol 3: Evaluation of Anticonvulsant Activity (Example using Pentylenetetrazol-induced seizure model)
This protocol provides an example of how to assess the anticonvulsant effects of this compound in mice.
Materials:
-
This compound solution
-
Vehicle control solution
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Syringes and needles for oral gavage and intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Groups: Divide mice into experimental groups (e.g., vehicle control, and different doses of this compound).
-
Drug Administration: Administer the vehicle or this compound solution orally to the respective groups. A pre-treatment time of 30-60 minutes is common to allow for drug absorption.
-
Seizure Induction: Inject PTZ intraperitoneally to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Data Collection: Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first myoclonic jerk, the latency to generalized clonic-tonic seizures, and the duration of the seizures. The absence of generalized seizures within the observation period can be considered as protection.
-
Analysis: Compare the seizure parameters between the vehicle-treated and this compound-treated groups to determine the anticonvulsant efficacy.
Concluding Remarks
The provided protocols offer a framework for the in vivo administration of this compound to mice for neuropharmacological research. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals. Careful dose selection and proper administration techniques are crucial for obtaining reliable and reproducible data while ensuring animal welfare.
References
Application Notes and Protocols for the Preparation of LY2365109 Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine levels in the synaptic cleft. This enhancement of glycinergic neurotransmission potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist. This mechanism of action makes this compound a valuable research tool for investigating the role of the glutamatergic system in various neurological and psychiatric disorders.
These application notes provide detailed protocols for the preparation of this compound for in vitro and in vivo research applications, with a focus on creating stable, injectable formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in different solvent systems.
| Property | Value |
| Molecular Weight | 421.91 g/mol [1][2][3] |
| Chemical Formula | C₂₂H₂₇NO₅·HCl[1][2][3] |
| Purity | ≥98%[1][2][3] |
| Appearance | Solid powder |
| CAS Number | 1779796-27-8 |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock and working solutions. Table 2 provides solubility data in commonly used laboratory solvents. For injectable formulations, co-solvents are typically required to achieve the desired concentration and ensure stability.
| Solvent | Solubility |
| DMSO | Up to 100 mM[1] |
| Ethanol | Up to 50 mM[1] |
| Formulation 1 (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL (5.93 mM)[1] |
| Formulation 2 (DMSO/SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.93 mM)[1] |
| Formulation 3 (DMSO/Corn Oil) | ≥ 2.5 mg/mL (5.93 mM)[1] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock can then be diluted to the final concentration in the desired aqueous-based formulation for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Injectable Formulations
The following protocols describe the preparation of common formulations for in vivo administration. It is crucial to use sterile techniques and high-purity reagents to prepare these formulations.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution for injection.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile conical tubes or vials
Protocol:
-
Calculate the required volumes of each component based on the desired final concentration of this compound and the total volume of the injection solution. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
In a sterile tube, add the calculated volume of the this compound stock solution in DMSO.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the calculated volume of saline and mix gently to obtain a clear solution.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
The final solution should be visually inspected for clarity before use. This formulation is reported to achieve a solubility of at least 2.5 mg/mL.[1]
Formulation 2: DMSO/SBE-β-CD in Saline
This formulation utilizes a cyclodextrin (B1172386) to enhance solubility.
Materials:
-
This compound stock solution in DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile conical tubes or vials
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Calculate the required volumes of each component for the final formulation, which should consist of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[1]
-
In a sterile tube, add the calculated volume of the this compound stock solution in DMSO.
-
Add the calculated volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation is reported to achieve a solubility of at least 2.5 mg/mL.[1]
Stability and Storage
-
Stock Solutions: As mentioned, store DMSO stock solutions at -20°C for up to one month and at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Injectable Formulations: It is highly recommended to prepare injectable formulations fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and use within 24 hours. Visually inspect the solution for any signs of precipitation or degradation before administration. The stability of similar hydrochloride salt solutions is often pH-dependent, with optimal stability typically in the acidic to neutral pH range.
Mechanism of Action and Signaling Pathway
This compound acts as a selective inhibitor of the glycine transporter 1 (GlyT1). This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. Glycine serves as a mandatory co-agonist for the NMDA receptor. The potentiation of NMDA receptor activity by increased glycine availability is the primary mechanism through which this compound exerts its effects.
The activation of the NMDA receptor by glutamate (B1630785) and the co-agonist glycine initiates a cascade of intracellular signaling events. A key event is the influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[4] This increase in intracellular Ca²⁺ acts as a second messenger, activating a variety of downstream signaling pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for preparing and using this compound for in vivo studies.
Disclaimer: This document is intended for research purposes only and is not a guide for human or veterinary use. All procedures should be performed by trained personnel in a suitable laboratory setting, following all applicable safety guidelines and regulations. The provided protocols are based on publicly available information and should be optimized by the end-user for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Microdialysis of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism has generated interest in its potential therapeutic applications for central nervous system (CNS) disorders associated with NMDA receptor hypofunction. In vivo microdialysis is a powerful technique to monitor the pharmacodynamic effects of LY2365109 by measuring real-time changes in extracellular glycine levels in specific brain regions. These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to assess the impact of this compound on striatal glycine concentrations.
Mechanism of Action & Signaling Pathway
This compound selectively inhibits the GlyT1 transporter, which is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. Inhibition of GlyT1 leads to an accumulation of glycine in the extracellular space. This elevated glycine enhances the activation of NMDA receptors, for which glycine is an obligatory co-agonist. This modulation of NMDA receptor function is the basis for the potential therapeutic effects of LY2365109.
Caption: Mechanism of action of this compound.
Quantitative Data from Preclinical Microdialysis Studies
The following table summarizes the quantitative findings from a study investigating the effect of LY2365109 on extracellular glycine levels in the striatum of rats.
| Parameter | Vehicle Control | LY2365109 (10 mg/kg, p.o.) | Fold Change | Reference |
| Basal Glycine (µM) | 1.52 | - | - | [1] |
| Post-administration Glycine (µM) | - | 3.6 | ~2.4 | [1] |
Experimental Protocols
In Vivo Microdialysis Protocol for Rat Striatum
This protocol details the procedure for implanting a microdialysis probe into the rat striatum and collecting dialysate samples for the analysis of extracellular glycine following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12 or equivalent with a 2-4 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2
-
Surgical instruments
-
Dental cement
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole above the target striatal region. Coordinates from bregma: Anterior/Posterior (AP) +1.0 mm; Medial/Lateral (ML) ±2.5 mm; Dorsal/Ventral (DV) -3.5 mm from the skull surface.
-
Implant a guide cannula and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of extracellular glycine.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1 hour.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store samples at -80°C until analysis.
-
Caption: Experimental workflow for in vivo microdialysis.
Analytical Protocol: Glycine Quantification by LC-MS/MS
This protocol is based on the method described by Voehringer et al. (2013) for the rapid and reliable analysis of glycine in brain microdialysates without derivatization.[1]
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: Suitable for polar compound analysis (e.g., HILIC or a specific amino acid analysis column).
-
Mobile Phase: A gradient of aqueous and organic solvents with a suitable modifier (e.g., formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min).
-
Injection Volume: 15 µL.[1]
-
Run Time: Approximately 5 minutes.[1]
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Glycine: To be determined by direct infusion of a glycine standard (e.g., parent ion [M+H]+ and a characteristic fragment ion).
-
Internal Standard: A stable isotope-labeled glycine (e.g., [¹³C₂,¹⁵N]glycine) should be used for accurate quantification.
Quantification:
-
A calibration curve is constructed using known concentrations of glycine in aCSF.
-
The limit of quantitation (LOQ) should be around 100 nM to accurately measure basal and stimulated glycine levels.[1]
-
The concentration of glycine in the dialysate samples is determined by comparing the peak area ratio of glycine to the internal standard against the calibration curve.
Concluding Remarks
The provided protocols offer a comprehensive framework for utilizing in vivo microdialysis to investigate the pharmacodynamic effects of this compound. This technique allows for the direct measurement of changes in extracellular glycine concentrations in specific brain regions, providing valuable insights into the neurochemical actions of this GlyT1 inhibitor. The quantitative data obtained from these studies are crucial for understanding the dose-response relationship and the time course of action of LY2365109, which are essential for its preclinical and clinical development. The use of a sensitive and rapid LC-MS/MS method for the analysis of glycine in microdialysates is highly recommended for accurate and reliable results.[1]
References
Application Notes and Protocols for LY2365109 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] GlyT1 is crucial for regulating extracellular glycine concentrations in the central nervous system. By inhibiting GlyT1, this compound increases synaptic glycine levels, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as an obligatory co-agonist at these receptors. This mechanism of action makes this compound a valuable tool for investigating the role of glutamatergic neurotransmission in various physiological and pathological processes, including cognition, anxiety, and psychosis. These application notes provide detailed protocols for utilizing this compound in common behavioral paradigms to assess its effects on anxiety, fear memory, and recognition memory in rodents.
Mechanism of Action
This compound is a selective inhibitor of GlyT1, with an IC50 of 15.8 nM for glycine uptake in cells expressing human GlyT1a.[1][4] It shows high selectivity for GlyT1 over GlyT2 (IC50 > 30,000 nM).[2][3] By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine concentrations. This enhancement of glycine availability leads to increased activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.
Data Presentation
The following table summarizes quantitative data from behavioral studies involving GlyT1 inhibitors, including this compound and other similar compounds. Due to the variability in experimental designs, direct comparison should be made with caution.
| Compound | Behavioral Test | Species (Strain) | Dose Range | Route of Administration | Key Findings |
| LY2365109 | Seizure Threshold | Mice | 0.3-30 mg/kg | p.o. | Increased seizure threshold.[5] |
| Bitopertin | Social Recognition Test | Rats | 0.3-3 mg/kg | p.o. | Enhanced recognition memory.[6] |
| Bitopertin | Spontaneous Alternation | Mice | 1-10 mg/kg | p.o. | Reduced MK-801-induced working memory deficits.[6] |
| TASP0315003 | Novel Object Recognition | Rats | 0.3-3 mg/kg | p.o. | Improved MK-801-induced cognitive deficits.[7] |
| TASP0315003 | Social Interaction Test | Mice | 1-10 mg/kg | p.o. | Reversed PCP-induced reduction in social interaction.[7] |
| Org24598 | Novel Object Recognition | Rats | 10-30 mg/kg | i.p. | Reversed ethanol (B145695) withdrawal-induced recognition memory impairments.[8] |
| Org24598 | Elevated Plus Maze | Rats | 10-30 mg/kg | i.p. | No significant effect on anxiety-like behavior.[8] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is designed to assess the anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Elevated plus maze apparatus
-
Video tracking software
-
Rodents (mice or rats)
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. Prepare a fresh solution on the day of the experiment.
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[9]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral gavage, p.o.). A typical pre-treatment time is 30-60 minutes.
-
EPM Test:
-
Data Analysis: Analyze the video recordings to quantify:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 2: Fear Conditioning for Memory Assessment
This protocol assesses the effect of this compound on the acquisition, consolidation, and retrieval of fear memories.
Materials:
-
This compound and vehicle
-
Fear conditioning apparatus (with a grid floor for foot shocks and a speaker for auditory cues)
-
Video tracking software with freezing detection
-
Rodents (mice)
Procedure:
-
Drug Preparation and Administration: As described in Protocol 1. The timing of administration will depend on the memory phase being investigated (e.g., pre-training for acquisition, post-training for consolidation, pre-retrieval for recall).
-
Day 1: Conditioning (Acquisition):
-
Place the mouse in the conditioning chamber.
-
Allow a 2-3 minute habituation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US), for instance, 0.5-0.7 mA for 2 seconds.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse 1-2 minutes after the last pairing.
-
-
Day 2: Contextual Fear Testing (Consolidation/Retrieval):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for 5 minutes. Increased freezing indicates memory of the context.
-
-
Day 3: Cued Fear Testing (Retrieval):
-
Place the mouse in a novel context (different shape, color, and odor).
-
Allow a 2-3 minute habituation period.
-
Present the CS (tone) for 3 minutes without the US.
-
Record freezing behavior. Increased freezing during the CS presentation indicates memory of the cue.
-
Data Analysis:
-
Quantify the percentage of time the animal spends freezing during the contextual and cued fear tests.
Protocol 3: Novel Object Recognition (NOR) for Recognition Memory
This protocol evaluates the effect of this compound on recognition memory.
Materials:
-
This compound and vehicle
-
Open field arena
-
Two sets of identical objects (e.g., small plastic toys)
-
Video tracking software
-
Rodents (rats or mice)
Procedure:
-
Drug Preparation and Administration: As described in Protocol 1.
-
Habituation:
-
On two consecutive days, allow each animal to explore the empty open field arena for 5-10 minutes.
-
-
Day 3: Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Day 4: Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 5. protocols.io [protocols.io]
- 6. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY2365109 Hydrochloride for Elevating Cerebrospinal Fluid (CSF) Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is primarily located on astrocytes in the central nervous system (CNS) and is responsible for the reuptake of glycine from the synaptic cleft.[3][4] By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5] This potentiation of NMDA receptor function is a key area of investigation for therapeutic interventions in CNS disorders associated with hypoglutamatergic function, such as schizophrenia.[6][7] These application notes provide a comprehensive overview of the use of this compound to elevate CSF glycine levels, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
The administration of this compound leads to a dose-dependent increase in CSF glycine concentrations. Preclinical studies in rats have demonstrated a significant elevation of CSF glycine following oral administration of the compound.
| Compound | Species | Dose (oral) | Fold Increase in CSF Glycine (approx.) | Time Point | Reference |
| This compound | Rat | 10 mg/kg | 3-fold | Not Specified | [6] |
| This compound | Rat | 0.3 - 30 mg/kg | Dose-dependent increase | 1 hour post-dose | [8] |
Note: The table summarizes available quantitative data. Further studies are required to establish a more detailed dose-response relationship and time-course of CSF glycine elevation.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of GlyT1, which leads to an increase in synaptic glycine levels. This, in turn, enhances the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia.[7][9]
Experimental Protocols
In Vivo Administration of this compound in Rats
This protocol describes the oral administration of this compound to rats for the evaluation of its effect on CSF glycine levels.
Materials:
-
This compound
-
Vehicle (e.g., 10% sucrose (B13894) solution, Polyethylene glycol 400 (PEG 400))[3]
-
Male Sprague-Dawley rats (250-300 g)[8]
-
Oral gavage needles (16-18 gauge, 2-3 inches in length)[5]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Formulation Preparation:
-
On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the administration volume (typically 5-10 mL/kg for rats).[1]
-
For example, to prepare a 10 mg/kg dose for a 300 g rat with an administration volume of 5 mL/kg, the concentration would be 2 mg/mL.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately on the day of dosing.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to avoid stomach perforation.[5]
-
Insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension slowly.[5][10]
-
Monitor the animal for any signs of distress during and after the procedure.
-
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. mdpi.com [mdpi.com]
- 7. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for In Vitro Assays of LY2365109 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5] GlyT1 is a key regulator of glycine concentrations in the synaptic cleft. Glycine acts as an inhibitory neurotransmitter and is also an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[3] By inhibiting GlyT1, LY2365109 increases the extracellular levels of glycine, thereby potentiating NMDA receptor function.[6][7][8] This mechanism of action makes GlyT1 inhibitors like LY2365109 a subject of interest for therapeutic intervention in central nervous system (CNS) disorders associated with NMDA receptor hypofunction, such as schizophrenia.[9][10][11]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The described methods include a primary functional assay to measure the direct inhibition of GlyT1 and a secondary functional assay to assess the downstream effects on NMDA receptor potentiation.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC₅₀ | 15.8 nM | Glycine Uptake Assay | Cells over-expressing hGlyT1a | [2][5] |
| Selectivity | >1900-fold | Glycine Uptake Assay | Cells expressing GlyT1 vs. GlyT2 | [1][3][4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1). This leads to an increase in synaptic glycine levels, which in turn enhances the activity of the NMDA receptor, where glycine acts as a co-agonist with glutamate.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: [³H]-Glycine Uptake Assay for GlyT1 Inhibition
This protocol describes a radiolabeled glycine uptake assay to determine the IC₅₀ value of this compound for the human glycine transporter 1 (hGlyT1).[1]
Experimental Workflow
Caption: Workflow for the [³H]-Glycine Uptake Assay.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a (hGlyT1a).
-
Assay Plate: 384-well plate.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Radiolabeled Substrate: [³H]-Glycine.
-
Test Compound: this compound.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Plating: Seed CHO-hGlyT1a cells into a 384-well plate and culture overnight to form a confluent monolayer.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Compound Pre-incubation: Add KRH buffer containing various concentrations of this compound or vehicle (for control wells) to the wells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the glycine uptake by adding KRH buffer containing a fixed concentration of [³H]-Glycine to all wells.
-
Incubation and Termination: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or unlabeled glycine) from the total uptake. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Potentiation
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of NMDA receptor-mediated currents by this compound in cultured neurons or a heterologous expression system.[5][6][7][10]
Experimental Workflow
Caption: Workflow for Patch-Clamp Electrophysiology.
Materials:
-
Cells: Primary cortical neurons or a heterologous expression system (e.g., HEK293 cells) transiently or stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) and hGlyT1.
-
Recording Setup: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Agonists: NMDA and Glycine.
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Culture primary neurons on coverslips or transfect HEK293 cells with the appropriate receptor and transporter cDNAs.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Using a glass micropipette filled with the internal solution, establish a gigaohm seal with a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Measurement:
-
Establish a baseline NMDA receptor-mediated current by applying a solution containing NMDA and a sub-saturating concentration of glycine.
-
After establishing a stable baseline, perfuse the cells with an external solution containing this compound for a few minutes.
-
Re-apply the NMDA and glycine solution in the continued presence of this compound and record the potentiated current.
-
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents before and after the application of this compound. Calculate the percentage potentiation of the current. To determine an EC₅₀ for potentiation, repeat the experiment with a range of this compound concentrations and plot the percentage potentiation against the log of the compound concentration.
Conclusion
The provided protocols offer robust and reliable methods for the in vitro characterization of this compound. The radiolabeled glycine uptake assay is a direct measure of the compound's inhibitory activity on GlyT1, while the patch-clamp electrophysiology assay provides a functional readout of the downstream consequences on NMDA receptor activity. These assays are essential tools for researchers in neuroscience and drug discovery investigating the therapeutic potential of GlyT1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glycine tranporter-1 blockade potentiates NMDA-mediated responses in rat prefrontal cortical neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Glycine Transporter 1 (GlyT1) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glycine (B1666218) Transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft. As a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, glycine plays a pivotal role in excitatory neurotransmission. Inhibition of GlyT1 elevates synaptic glycine levels, thereby potentiating NMDA receptor function. This mechanism of action has established GlyT1 as a promising therapeutic target for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
These application notes provide detailed protocols for three key cell-based assays for identifying and characterizing GlyT1 inhibitors: a radiolabeled glycine uptake assay, a fluorescence-based membrane potential assay, and a mass spectrometry (MS) binding assay. Additionally, a summary of inhibitory activities for known GlyT1 inhibitors is presented to facilitate assay validation and comparison.
Signaling Pathway of GlyT1 Inhibition
GlyT1 inhibitors block the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The resulting increase in extracellular glycine enhances the activation of NMDA receptors, which require both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become fully active. Activated NMDA receptors allow the influx of Ca2+, which acts as a second messenger to initiate downstream signaling cascades involving kinases like CaMKII and PKA. These kinases, in turn, can phosphorylate transcription factors such as CREB, leading to changes in gene expression that are thought to underlie the therapeutic effects of GlyT1 inhibitors.
Application Notes and Protocols for LY2365109 Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] Its mechanism of action involves increasing the extracellular levels of glycine in the synaptic cleft.[3][4] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by inhibiting its reuptake, LY2365109 potentiates NMDA receptor-mediated glutamatergic neurotransmission.[5][6][7] This has led to its investigation in central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia, and as a potential anticonvulsant.[3][4]
These application notes provide an overview of the administration routes for this compound based on preclinical studies, detailed experimental protocols for its preparation and administration, and a summary of its mechanism of action.
Data Presentation
Currently, publicly available literature does not provide specific quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and oral bioavailability for this compound. The following table is a template that can be populated as such data becomes available.
| Administration Route | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral (p.o.) | Rat | 10 | Data not available | Data not available | Data not available | Data not available | [3] |
| Intraperitoneal (i.p.) | Mouse | 10 | Data not available | Data not available | Data not available | Data not available | [8] |
| Intravenous (i.v.) | - | - | Data not available | Data not available | Data not available | N/A | - |
Signaling Pathway
The primary mechanism of action of this compound is the potentiation of NMDA receptor signaling through the inhibition of GlyT1.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rodents
This protocol is based on preclinical studies that have utilized oral administration of LY2365109.[3]
Materials:
-
This compound
-
Vehicle (e.g., purified water, 0.5% methylcellulose (B11928114), or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
For an aqueous vehicle, dissolve this compound in purified water or 0.5% methylcellulose to the desired concentration.
-
For a mixed solvent vehicle, first dissolve the compound in DMSO, then add PEG300, Tween-80, and saline in the specified proportions.
-
-
Formulation:
-
Accurately weigh the required amount of this compound.
-
Add the chosen vehicle to achieve the final target concentration.
-
Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution.
-
-
Dosing:
-
Weigh each animal immediately prior to dosing to calculate the precise volume to be administered.
-
The typical oral gavage volume for rodents is 5-10 mL/kg body weight.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the drug formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol is based on a study that utilized intraperitoneal injection of LY2365109 in mice.[8]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
Analytical balance
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Formulation:
-
Prepare the vehicle by mixing 5% DMSO in sterile saline.
-
Dissolve the accurately weighed this compound in the vehicle to the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
The typical i.p. injection volume for mice is up to 10 mL/kg.
-
Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-40 degree angle and inject the calculated volume.
-
Monitor the animal post-injection for any adverse reactions.
-
Protocol 3: Intravenous (i.v.) Administration in Rodents (General Protocol)
While specific intravenous administration protocols for this compound are not detailed in the available literature, a general procedure for i.v. administration in rodents is provided below for reference.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline)
-
Analytical balance
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection)
-
Restraining device for rodents
Procedure:
-
Formulation:
-
Prepare a sterile solution of this compound in a suitable i.v. vehicle at the desired concentration. Ensure complete dissolution.
-
-
Dosing:
-
Weigh the animal for accurate dose calculation.
-
The maximum bolus i.v. injection volume is typically 5 mL/kg for rodents.
-
Place the animal in a restraining device to immobilize the tail.
-
Locate one of the lateral tail veins.
-
Insert the needle into the vein and slowly inject the calculated volume.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse effects.
-
Conclusion
This compound is a valuable research tool for investigating the role of the glycine transporter 1 and the potentiation of NMDA receptor function. The provided protocols for oral and intraperitoneal administration are based on existing preclinical data and offer a starting point for in vivo studies. As more research becomes available, particularly regarding the pharmacokinetic profile of this compound, these application notes will be updated to provide a more comprehensive resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Investigation of LY2365109 Hydrochloride
Disclaimer: The following application notes and protocols are based on publicly available preclinical data. No information regarding the long-term administration of LY2365109 hydrochloride in clinical settings was found. The provided protocols are intended for research purposes only and should be adapted and validated by researchers for their specific experimental conditions.
Introduction
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This mechanism suggests potential therapeutic applications in central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy. Preclinical studies have demonstrated that administration of LY2365109 leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) and can increase the threshold for seizures.
Mechanism of Action
This compound selectively inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This inhibition leads to an accumulation of glycine in the extracellular space, thereby enhancing NMDA receptor-mediated neurotransmission.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical investigations of this compound.
Table 1: Effect of this compound on Glycine Levels
| Animal Model | Brain Region/Fluid | Dose (p.o.) | Fold Increase in Glycine | Reference |
|---|---|---|---|---|
| Rat | Striatum (microdialysate) | 10 mg/kg | 2-fold | [1] |
| Rat | Cerebrospinal Fluid (CSF) | 10 mg/kg | 3-fold | [1] |
| Rat | Cerebrospinal Fluid (CSF) | 0.3 - 30 mg/kg | Dose-dependent elevation |[2] |
Table 2: Effect of this compound on Seizure Threshold
| Animal Model | Seizure Induction Method | Effect | Reference |
|---|
| Mouse | Not specified | Increased seizure threshold |[2] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Glycine Levels in the Rat Brain
This protocol describes the use of in vivo microdialysis to measure changes in extracellular glycine concentrations in the rat striatum and cerebellum following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis guide cannulae and probes
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vehicle (e.g., water or saline)
-
Analytical system for glycine quantification (HPLC with fluorescence detection or LC-MS/MS)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant guide cannulae targeting the striatum and cerebellum.
-
Secure the cannulae with dental cement.
-
Allow the animal to recover for at least 3-5 days.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probes through the guide cannulae.
-
Perfuse the probes with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle by oral gavage.
-
-
Sample Collection:
-
Continue collecting dialysate samples at regular intervals for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the glycine concentration in the dialysate samples using a validated HPLC or LC-MS/MS method.[1]
-
Protocol 2: Assessment of Seizure Threshold in Mice
This protocol provides a general framework for assessing the effect of this compound on seizure threshold in mice. The specific method of seizure induction (e.g., pentylenetetrazol infusion, electroshock) will need to be optimized.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle
-
Seizure induction apparatus (e.g., infusion pump for chemoconvulsant, electroshock device)
-
Observation chamber
Procedure:
-
Animal Preparation:
-
Acclimate mice to the experimental room for at least 1 hour.
-
Administer this compound or vehicle at various doses (e.g., 1, 3, 10, 30 mg/kg, p.o.).
-
Allow for a predetermined pretreatment time (e.g., 30-60 minutes) for the drug to be absorbed.
-
-
Seizure Induction:
-
Place the mouse in the observation chamber.
-
Induce seizures using a standardized method. For example, a timed intravenous infusion of a convulsant agent like pentylenetetrazol (PTZ). The time to the first myoclonic twitch or generalized tonic-clonic seizure is recorded.
-
-
Data Analysis:
-
Determine the seizure threshold for each animal. This could be the time to seizure onset or the intensity of the stimulus required to elicit a seizure.
-
Compare the seizure thresholds between the vehicle- and this compound-treated groups using appropriate statistical analysis.
-
Concluding Remarks
The available preclinical data indicate that this compound effectively increases extracellular glycine levels in the brain and demonstrates anticonvulsant properties in animal models. The provided protocols offer a foundation for researchers to further investigate the neurochemical and behavioral effects of this compound. It is important to reiterate that information regarding the long-term administration and associated safety and efficacy of this compound is not currently available in the public domain. Further research is necessary to establish a comprehensive profile for this promising GlyT1 inhibitor.
References
- 1. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring Glycine Levels Following LY2365109 Treatment
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure glycine (B1666218) levels in biological samples after treatment with LY2365109, a selective glycine transporter 1 (GlyT1) inhibitor.
Introduction
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition by LY2365109 leads to an increase in extracellular glycine concentrations.[1] This modulation of glycinergic neurotransmission has potential therapeutic implications for central nervous system disorders, including schizophrenia and epilepsy.[2][3][4] Accurate measurement of glycine levels in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies of LY2365109.
This document outlines two primary methods for the quantification of glycine: a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method and a more accessible High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. Additionally, a commercially available fluorometric assay kit is described as a high-throughput alternative.
Data Presentation
The following table summarizes the reported effects of LY2365109 on glycine levels in preclinical studies.
| Species | Tissue/Fluid | LY2365109 Dose | Fold Increase in Glycine | Baseline Glycine Conc. | Post-treatment Glycine Conc. | Reference |
| Rat | Striatal Microdialysate | 10 mg/kg, p.o. | ~2-fold | 1.52 µM | 3.6 µM | [3] |
| Rat | Cerebrospinal Fluid (CSF) | 10 mg/kg, p.o. | ~3-fold | 10.38 µM | 36 µM | [3] |
| Mouse | Cerebrospinal Fluid (CSF) | Dose-dependent | Dose-dependent elevation | Not specified | Not specified |
Signaling Pathway
The mechanism of action of LY2365109 involves the inhibition of the Glycine Transporter 1 (GlyT1), which is primarily expressed on astrocytes surrounding glutamatergic synapses. By blocking GlyT1, LY2365109 prevents the reuptake of glycine from the synaptic cleft, leading to an accumulation of extracellular glycine. This increased glycine concentration enhances the activation of N-methyl-D-aspartate receptors (NMDARs), for which glycine acts as a co-agonist, and can also modulate strychnine-sensitive glycine receptors (GlyRs).
Experimental Protocols
An overview of the experimental workflow for measuring glycine levels after LY2365109 treatment is presented below.
Protocol 1: Quantification of Glycine by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of glycine in various biological matrices.
1. Materials and Reagents
-
Glycine standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-glycine)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
10 kDa molecular weight cut-off (MWCO) spin filters
-
Autosampler vials
2. Sample Preparation
-
For plasma or CSF samples, thaw on ice.
-
To 100 µL of sample, add an appropriate amount of internal standard.
-
Deproteinize the sample by adding 3 volumes of ice-cold acetonitrile. Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. For samples with high protein content, it is recommended to use a 10 kDa MWCO spin filter for deproteinization.[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-3 min: 95% to 50% B
-
3-4 min: 50% B
-
4-4.1 min: 50% to 95% B
-
4.1-6 min: 95% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glycine: Q1 m/z 76.1 -> Q3 m/z 30.1
-
¹³C₂,¹⁵N-glycine: Q1 m/z 79.1 -> Q3 m/z 32.1
-
4. Data Analysis
-
Generate a standard curve by plotting the peak area ratio of glycine to the internal standard against the concentration of the glycine standards.
-
Determine the concentration of glycine in the samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Quantification of Glycine by HPLC with Fluorescence Detection
This method involves pre-column derivatization of glycine with a fluorescent tag, followed by HPLC separation and detection.
1. Materials and Reagents
-
Glycine standard
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
10 kDa MWCO spin filters
2. Sample Preparation and Derivatization
-
Prepare samples as described in Protocol 1, steps 1-6.
-
To 50 µL of the deproteinized supernatant, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution (1.5 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 10 µL of 1 M HCl to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
3. HPLC Conditions
-
HPLC System: Agilent 1100 series or equivalent with a fluorescence detector
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B
-
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation λ = 335 nm, Emission λ = 535 nm
4. Data Analysis
-
Generate a standard curve by plotting the peak area of the dansylated glycine standards against their concentrations.
-
Determine the concentration of glycine in the samples from the standard curve.
Protocol 3: Quantification of Glycine using a Commercial Fluorometric Assay Kit
Commercially available glycine assay kits provide a convenient and high-throughput method for glycine quantification. The following is a general protocol based on the principles of such kits (e.g., from Abcam, Sigma-Aldrich).[5]
1. Materials
-
Glycine Assay Kit (containing assay buffer, probe, enzyme mix, developer, and glycine standard)
-
96-well black, clear-bottom microplate
-
Microplate reader capable of measuring fluorescence (Ex/Em = 535/587 nm)
-
10 kDa MWCO spin filters (recommended for proteinaceous samples)
2. Sample Preparation
-
Prepare samples as described in Protocol 1, steps 1-6.
-
It is recommended to test several dilutions of the sample to ensure the readings fall within the standard curve range.
-
Bring the final volume of the sample to 50 µL with the provided assay buffer in each well.
3. Assay Procedure
-
Standard Curve Preparation: Prepare a series of glycine standards in the 96-well plate according to the kit's instructions. A typical range might be 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well.
-
Reaction Mix Preparation: Prepare a master reaction mix containing the assay buffer, probe, enzyme mix, and developer as per the kit's protocol.
-
Reaction Incubation: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.
4. Data Analysis
-
Subtract the blank (0 standard) reading from all standard and sample readings.
-
Plot the background-corrected fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the glycine concentration in the samples from the standard curve.
References
- 1. LY-2365109 - Wikipedia [en.wikipedia.org]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Preclinical Studies with LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is crucial for regulating extracellular glycine concentrations in the central nervous system. By inhibiting GlyT1, this compound increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine is an essential co-agonist for these receptors.[3][4][5] This mechanism of action has generated significant interest in its potential therapeutic applications for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia, and for conditions like epilepsy due to its anticonvulsant properties.[1][6]
These application notes provide detailed protocols and quantitative data to guide researchers in the preclinical investigation of this compound.
Physicochemical and In Vitro Activity Data
This compound's potency and selectivity are key characteristics for its use in preclinical research. The following table summarizes its primary in vitro activity.
| Parameter | Value | Cell Line | Reference |
| IC50 (GlyT1) | 15.8 nM | Cells over-expressing human GlyT1a | [1][2] |
| IC50 (GlyT2) | > 30,000 nM | Not specified | [2] |
In Vivo Activity Data
Preclinical in vivo studies have demonstrated the ability of this compound to modulate glycine levels in the central nervous system and exert anticonvulsant effects.
| Animal Model | Dosing (p.o.) | Effect | Reference |
| Male Sprague-Dawley Rats | 0.3 - 30 mg/kg | Dose-dependent elevations in cerebrospinal fluid (CSF) glycine levels 1 hour after dosing. | [1] |
| Male Sprague-Dawley Rats | 10 mg/kg | 2-fold increase in striatal microdialysate glycine (from 1.52 µM to 3.6 µM). | [6] |
| Male Sprague-Dawley Rats | 10 mg/kg | 3-fold increase in CSF glycine (from 10.38 µM to 36 µM). | [6] |
| Mice | Not specified | Increased seizure thresholds. | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1), which is predominantly expressed on astrocytes surrounding glutamatergic synapses. This inhibition leads to an increase in the extracellular concentration of glycine. Glycine acts as a co-agonist at the NMDA receptor, potentiating its activation by glutamate. This enhanced NMDA receptor signaling can lead to various downstream effects, including the activation of protein kinase C (PKC) and Src kinase, which can further modulate neuronal activity and plasticity.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is designed to determine the in vitro potency of this compound by measuring the inhibition of [³H]-glycine uptake in cells expressing GlyT1.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Uptake buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose)
-
[³H]-glycine
-
This compound
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Twenty-four hours prior to the assay, plate the CHO-hGlyT1a cells in a suitable multi-well plate at a density of approximately 40,000 cells per well.
-
Preparation of Solutions: Prepare serial dilutions of this compound in uptake buffer. Prepare a solution of [³H]-glycine in uptake buffer.
-
Assay Initiation: On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer.
-
Compound Pre-incubation: Add the different concentrations of this compound to the wells and incubate for 20 minutes at room temperature. Include vehicle-only wells as a control.
-
Glycine Uptake: Initiate the uptake reaction by adding the [³H]-glycine solution to each well. Incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Terminate the assay by rapidly washing the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]-glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]-glycine taken up by the cells using a microplate scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of glycine uptake for each concentration of this compound compared to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Maximal Electroshock Seizure (MES) Test
This protocol is used to evaluate the anticonvulsant activity of this compound in mice. The MES test induces a generalized tonic-clonic seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy.
Materials:
-
Male mice (e.g., CF-1 or C57BL/6 strain)
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
0.9% Saline solution
Procedure:
-
Animal Preparation and Dosing: Acclimate the mice to the experimental environment. Administer this compound or vehicle control via the desired route (e.g., oral gavage). Use a range of doses to determine a dose-response relationship.
-
Pretreatment Period: Allow for a sufficient pretreatment time based on the pharmacokinetic profile of the compound (typically 30-60 minutes for oral administration).
-
Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes of the mouse.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.[7]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the specific conditions based on their experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for LY2365109 Hydrochloride Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, in preclinical animal models of epilepsy and schizophrenia. Detailed protocols for model induction and drug administration are provided to facilitate reproducible research in the investigation of this compound's therapeutic potential.
Introduction
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated neurotransmission. This mechanism of action makes this compound a promising candidate for the treatment of central nervous system disorders associated with NMDA receptor hypofunction, such as schizophrenia, and for conditions involving neuronal hyperexcitability, like epilepsy.[1] Preclinical studies in rodent models have demonstrated the potential of this compound to elevate glycine levels in the brain and modulate neuronal activity.[1]
Data Presentation
In Vitro and In Vivo Potency
| Parameter | Value | Species/System | Reference |
| IC50 (GlyT1) | 15.8 nM | Human GlyT1a expressing cells | [1] |
| IC50 (GlyT2) | >30,000 nM | Not specified |
Pharmacokinetic Parameters
A comprehensive pharmacokinetic profile for this compound in mice and rats is not publicly available. The following table summarizes the available data on the pharmacodynamic effects related to brain exposure.
| Species | Dose (p.o.) | Effect on Glycine Levels | Time Point | Reference |
| Rat | 10 mg/kg | 2-fold increase in striatal microdialysates (1.52µM to 3.6µM) | Not specified | [1] |
| Rat | 10 mg/kg | 3-fold increase in CSF (10.38µM to 36µM) | Not specified | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1), which is expressed on both neurons and glial cells. This inhibition leads to an accumulation of glycine in the synaptic cleft. Glycine then acts as a co-agonist at the glycine binding site of the NMDA receptor, potentiating its activation by glutamate. This enhanced NMDA receptor signaling is thought to be the basis for the therapeutic effects of this compound in disorders with glutamatergic dysregulation.
References
Application Notes and Protocols for Electrophysiology Studies with LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor activity makes this compound a valuable tool for studying the role of glycinergic modulation in various physiological and pathological processes, including synaptic plasticity, neuronal excitability, and neurological disorders such as schizophrenia and epilepsy.[3][4] These application notes provide detailed protocols for investigating the electrophysiological effects of this compound.
Data Presentation
The following tables summarize the expected quantitative data from electrophysiological experiments with this compound. The values presented are illustrative and based on typical effects observed with potent GlyT1 inhibitors. Researchers should determine the specific values experimentally.
Table 1: Effect of this compound on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
| Concentration | Peak Amplitude (% of Control) | Decay Time Constant (τ) (% of Control) | Charge Transfer (% of Control) |
| 10 nM | 110 ± 5 | 105 ± 3 | 115 ± 6 |
| 30 nM | 125 ± 8 | 115 ± 4 | 140 ± 9 |
| 100 nM | 150 ± 12 | 130 ± 6 | 180 ± 15 |
| 300 nM | 145 ± 11 | 128 ± 5 | 175 ± 14 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |
| Control (Vehicle) | 1.2 ± 0.1 | 150 ± 10 |
| LY2365109 (100 nM) | 1.1 ± 0.1 | 185 ± 12* |
*p < 0.05 compared to control. fEPSP: field Excitatory Postsynaptic Potential; HFS: High-Frequency Stimulation.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1), which is predominantly expressed on astrocytes surrounding synaptic clefts. This inhibition leads to an accumulation of glycine in the synapse, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist for their function.
Caption: Signaling pathway of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings of NMDA Receptor-Mediated EPSCs in Brain Slices
This protocol details the methodology for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices.
Workflow Diagram:
Caption: Workflow for patch-clamp recording of NMDA EPSCs.
a. Materials:
-
This compound stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4 (pH 7.4, bubbled with 95% O2/5% CO2).
-
Internal solution for patch pipette containing (in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (pH 7.25).
-
DNQX or NBQX (AMPA/kainate receptor antagonist)
-
Picrotoxin (B1677862) (GABAA receptor antagonist)
-
Brain slicing apparatus (vibratome)
-
Patch-clamp amplifier and data acquisition system
b. Procedure:
-
Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., from hippocampus or prefrontal cortex) from a rodent model in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visually identify a neuron for recording (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using DIC microscopy.
-
Establish a whole-cell patch-clamp recording with a glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.
-
Add DNQX (10 µM) and picrotoxin (100 µM) to the aCSF to isolate NMDA receptor-mediated currents.
-
Evoke EPSCs by stimulating afferent fibers with a bipolar electrode.
-
Record stable baseline EPSCs for at least 10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10-300 nM) and record EPSCs for another 15-20 minutes.
-
Wash out the drug and record recovery if necessary.
c. Data Analysis:
-
Measure the peak amplitude of the averaged EPSCs before and after drug application.
-
Fit the decay phase of the EPSC with a single or double exponential function to determine the decay time constant.
-
Calculate the total charge transfer by integrating the area under the EPSC.
Field Potential Recordings of Long-Term Potentiation (LTP)
This protocol describes how to assess the effect of this compound on synaptic plasticity by measuring long-term potentiation (LTP) of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: LY2365109 Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in aqueous buffers like PBS. What should I do?
A1: this compound has very low solubility in aqueous solutions (<0.1 mg/mL).[1] Direct dissolution in PBS or other aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your experimental buffer.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at concentrations of ≥ 31 mg/mL.[1] Ethanol is another option, with a solubility of up to 50 mM. For in vivo studies, co-solvent systems are often necessary.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration might be above the compound's aqueous solubility limit, even with a small amount of DMSO. Try using a lower final concentration in your assay.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion can prevent localized supersaturation and precipitation.[2]
-
Use a Co-solvent System: For in vivo or some in vitro applications, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[1]
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q5: Does the pH of the solution affect the solubility of this compound?
A5: As a hydrochloride salt, the pH of the solution can influence the solubility of LY2365109. For ionizable compounds, adjusting the pH away from the compound's pKa can increase solubility. Since LY2365109 contains a basic nitrogen atom, lowering the pH of the aqueous buffer may improve its solubility. However, always ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Maximum Concentration | Molar Equivalent | Reference |
| DMSO | ≥ 31 mg/mL | ≥ 73.48 mM | [1] |
| DMSO | 42.19 mg/mL | 100 mM | |
| Ethanol | 21.1 mg/mL | 50 mM | |
| Water | < 0.1 mg/mL | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.93 mM | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.93 mM | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.93 mM | [1] |
Note: "≥" indicates that the solubility is at least the value shown, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 421.91 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 4.22 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is for preparing a solution for oral administration in animal studies and yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution in DMSO.
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL. Mix well.
Visualizations
Signaling Pathway: Mechanism of Action of LY2365109
The following diagram illustrates the role of the Glycine Transporter 1 (GlyT1) at a glutamatergic synapse and how its inhibition by LY2365109 enhances NMDA receptor activity.
References
Technical Support Center: LY2365109 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is a versatile aprotic solvent capable of dissolving a wide range of organic molecules, including this compound.[2][3] For optimal results and to prevent degradation or insolubility, it is best to use a fresh stock of anhydrous, high-purity DMSO (≥99.9%).[2][4]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: this compound can be dissolved in DMSO up to a maximum concentration of 100 mM.[1] For specific batch data, always refer to the Certificate of Analysis provided with the compound.[1]
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound's solubility limit is exceeded in the mixed solvent system.[5] To prevent this, it is recommended to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.[4] Additionally, ensuring the final concentration of DMSO in your aqueous solution is low (typically <0.5% to avoid cell toxicity) can help maintain solubility.[6] If precipitation still occurs, gentle warming to 37°C or sonication may help redissolve the compound.[7]
Q4: How should I store the this compound stock solution in DMSO?
A4: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][6] These aliquots should be stored at -20°C or -80°C and protected from light.[2] Under these conditions, the stock solution is typically stable for several months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible particles or cloudiness after attempting to dissolve in DMSO. | Incomplete dissolution due to insufficient mixing or low-quality solvent. | Vortex the solution for an additional 30-60 seconds. If particles persist, brief sonication in a water bath may aid dissolution.[2][7] Ensure you are using anhydrous (≥99.9% purity) DMSO, as absorbed moisture can decrease solubility.[2] |
| The vial of solid compound appears empty or contains very little material. | The compound may be a lyophilized powder, forming a thin, hard-to-see film on the vial's surface. | Add the calculated volume of DMSO directly to the vial to dissolve the entire contents. Vortex thoroughly to ensure all the compound is in solution.[7] |
| Difficulty weighing a small amount of the hygroscopic solid. | The compound readily absorbs moisture from the atmosphere, making accurate weighing challenging. | It is recommended to dissolve the entire contents of the vial in a known volume of DMSO to create a concentrated stock solution.[8] Subsequent dilutions can then be made from this stock. |
| Compound precipitates out of aqueous solution over time during an experiment. | The compound's solubility in the final aqueous medium is low, or the solution is supersaturated. | Perform serial dilutions in DMSO first, then add to the aqueous medium.[4] Consider using a co-solvent in your final buffer, if compatible with your assay.[6] |
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized below. This data is for guidance only; for batch-specific information, please consult the Certificate of Analysis.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.19 | 100 |
| Ethanol | 21.1 | 50 |
Molecular Weight of this compound: 421.91 g/mol [1]
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 42.19 mg of this compound. Calculation: 0.1 L * 0.1 mol/L * 421.91 g/mol = 4.219 g per 100 mL, or 42.19 mg per 1 mL.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex the solution for 30-60 seconds.[2] Visually inspect to ensure the compound has completely dissolved. If necessary, sonicate the tube briefly in a water bath.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[2]
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Mechanism of action of LY2365109 as a GlyT1 inhibitor.
References
- 1. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
Technical Support Center: LY2365109 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of LY2365109 hydrochloride during their experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered when working with this compound, offering practical solutions in a question-and-answer format.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer for my cell-based assay. Why did this happen and how can I prevent it?
A1: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but is practically insoluble in aqueous solutions like PBS or cell culture media.[1] When the concentrated DMSO stock is diluted into an aqueous environment, the compound is no longer soluble and crashes out of solution.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% and not exceeding 1%, to minimize its potential effects on cells.[2]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: Add the DMSO stock solution drop-wise to the aqueous buffer while continuously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.
-
Pre-warm the Aqueous Buffer: Warming your aqueous buffer to 37°C can sometimes help to increase the solubility of the compound upon dilution.
-
Consider Co-solvents: For in vivo preparations, formulations using co-solvents like PEG300 and surfactants like Tween-80 have been shown to be effective in keeping this compound in solution.[1]
Q2: I'm seeing a precipitate in my this compound stock solution in DMSO. What should I do?
A2: Precipitation in a DMSO stock solution can occur if the compound was not fully dissolved initially or if the storage conditions were not optimal.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect the solution to ensure no solid particles are present. If you see a precipitate, you can try to redissolve it by:
-
Gentle Warming: Warm the stock solution to 37°C for a short period.
-
Sonication: Use a bath sonicator to aid in dissolution.[1]
-
-
Check Storage Conditions: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Ensure the vial is tightly sealed to prevent moisture absorption by the hygroscopic DMSO, which can impact solubility.[1]
Q3: Can I dissolve this compound directly in water or PBS?
A3: No, this compound is reported to be insoluble in water.[1] Attempting to dissolve it directly in aqueous buffers will likely result in a suspension with very little of the compound actually in solution. A concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) is necessary.
Q4: I am preparing a formulation for an in vivo animal study. What is a recommended solvent system to prevent precipitation?
A4: Several formulations have been reported to successfully deliver this compound in vivo without precipitation. Here are a few examples:
-
Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Protocol 2: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: A solution of 10% DMSO in 90% Corn Oil.[1]
It is crucial to prepare these formulations by adding each solvent one by one and ensuring the compound is fully dissolved at each step.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 42.19 | [3][4] |
| Ethanol | 50 | 21.1 | [3][4] |
| Water | < 0.24 (Insoluble) | < 0.1 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 421.91 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound. For a 10 mM stock, this would be 1 mL.
-
Vortex the solution vigorously until the compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: LY2365109 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of LY2365109 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Summary of Quantitative Off-Target Data
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] The primary off-target effects observed in preclinical studies, such as locomotor and respiratory impairments, are considered to be mechanism-based and dose-dependent consequences of excessive GlyT1 inhibition in specific brain regions.[1]
| Target | IC50 (nM) | Selectivity vs. GlyT1 | Reference |
| GlyT1 | 15.8 | - | [2][3] |
| GlyT2 | >30,000 | >1900-fold | [3] |
Note: A comprehensive screening panel against a broad range of other receptors, ion channels, and enzymes for this compound is not publicly available in the reviewed literature. Researchers should be aware that other off-target interactions cannot be fully excluded.
Troubleshooting Guide
Issue 1: Observed Locomotor and Respiratory Impairment in Animal Models
-
Question: We are observing significant motor and respiratory distress in our animal models following administration of this compound. Is this an expected off-target effect, and how can we mitigate it?
-
Answer: Yes, profound locomotor and respiratory impairments are known dose-dependent effects of this compound at higher concentrations.[1] These are believed to be caused by the sustained elevation of extracellular glycine in caudal brain areas, such as the brain stem and cerebellum. This excess glycine is thought to activate strychnine-sensitive glycine A receptors, which are inhibitory to motor and respiratory functions.
Mitigation Strategies:
-
Dose Reduction: The most effective strategy is to perform a careful dose-response study to identify the lowest effective dose that achieves the desired central nervous system effects without causing severe motor or respiratory side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between the compound's concentration in the central nervous system and the observed behavioral effects to define a therapeutic window.
-
Co-administration with a Glycine A Receptor Antagonist: In mechanistic studies, the adverse effects of a similar GlyT1 inhibitor were reversed by the glycine A receptor antagonist, strychnine. This is not a therapeutic strategy but can be used experimentally to confirm the mechanism of the off-target effect.
-
Issue 2: Unexpected Behavioral Phenotypes Not Related to Locomotor or Respiratory Function
-
Question: Our study is showing behavioral changes that do not seem to be directly related to the known motor or respiratory side effects. Could there be other off-target effects?
-
Answer: While the primary reported off-target effects are locomotor and respiratory, the absence of a publicly available broad off-target screening panel means other interactions cannot be ruled out.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the specific behavioral phenotype you are observing in relation to GlyT1 inhibition or glycine modulation.
-
Control Experiments: Include multiple control groups to rule out confounding factors. This could include a vehicle control and potentially a positive control with a compound known to induce the observed behavior.
-
In Vitro Profiling: If resources permit, consider having this compound screened against a commercially available safety pharmacology panel (e.g., a CEREP panel) to identify potential interactions with other receptors, ion channels, or enzymes.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
Q2: How selective is this compound for GlyT1 over GlyT2?
-
A2: this compound is highly selective for GlyT1, with a reported IC50 for GlyT2 of over 30,000 nM, making it more than 1900-fold selective for GlyT1.[3]
-
-
Q3: Are the off-target effects of this compound related to its on-target activity?
-
A3: Yes, the primary reported off-target effects, locomotor and respiratory depression, are considered "on-target" in terms of mechanism (GlyT1 inhibition) but occur in different brain regions than those targeted for therapeutic effects, leading to adverse outcomes. The high levels of glycine in the brain stem and cerebellum are thought to cause these effects through the activation of inhibitory glycine A receptors.
-
-
Q4: Has this compound been tested in clinical trials?
-
A4: Based on the available literature, there is no clear evidence of this compound entering clinical trials. However, other GlyT1 inhibitors, such as bitopertin (B1667534) and iclepertin, have been evaluated in clinical studies for conditions like schizophrenia.[4] These trials have generally shown a tolerable safety profile, with some reported adverse events including headache and dizziness.[4]
-
-
Q5: What is the proposed signaling pathway for the off-target effects of this compound?
-
A5: The proposed pathway involves the inhibition of GlyT1 in caudal brain regions, leading to an accumulation of extracellular glycine. This excess glycine then acts as an agonist at strychnine-sensitive glycine A receptors, which are inhibitory ion channels. Activation of these receptors on motor and respiratory neurons leads to the observed impairments.
-
Key Experimental Protocols
1. In Vivo Microdialysis for Glycine Measurement in Brain Regions
This protocol is designed to measure extracellular glycine levels in specific brain regions of rodents following the administration of this compound.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, cerebellum).
-
Secure the cannula with dental cement and allow the animal to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to achieve a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes for at least 1-1.5 hours).
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze glycine concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization (e.g., with o-phthaldialdehyde).
-
Quantify glycine levels by comparing with a standard curve.
-
Express the results as a percentage change from the baseline levels.
-
2. Immunohistochemistry for GlyT1 Expression in Brain Tissue
This protocol is for visualizing the distribution of GlyT1 in brain tissue to correlate its expression levels with the observed effects of this compound.
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain using a cryostat at a thickness of 30-40 µm.
-
-
Immunostaining Procedure:
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate the sections with a primary antibody against GlyT1 overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images of the brain regions of interest.
-
Analyze the intensity and distribution of the GlyT1 signal.
-
Visualizations
Caption: Proposed signaling pathway for the off-target effects of this compound.
Caption: Experimental workflow for investigating this compound's off-target effects.
References
Adverse effects of high-dose LY2365109 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high-doses of LY2365109 hydrochloride. The information is designed to help anticipate, troubleshoot, and understand potential adverse effects observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] By blocking GlyT1, it increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.
Q2: What are the most common adverse effects observed at high doses of this compound?
A2: High doses of this compound can lead to significant adverse effects, most notably profound locomotor and respiratory impairments.[2][3][4] Researchers may also observe a range of motor performance changes, including both stimulatory and inhibitory effects.[3]
Q3: What is the proposed mechanism for the observed locomotor and respiratory depression?
A3: The adverse effects are thought to be caused by excessive GlyT1 inhibition in caudal brain regions, specifically the brainstem and cerebellum.[3] This leads to a sustained elevation of extracellular glycine, which then activates strychnine-sensitive glycine A receptors.[3] These receptors are inhibitory and their over-activation can suppress motor activity and critical brainstem functions like respiration.[3]
Q4: Are the adverse effects of high-dose this compound dose-dependent?
Troubleshooting Guide
Issue 1: Unexpected Sedation, Ataxia, or Impaired Motor Coordination
Symptoms:
-
Reduced spontaneous movement in the home cage.
-
Difficulty with balance and coordination (e.g., stumbling, wide-based gait).
-
Poor performance in motor tasks (e.g., rotarod test).
Possible Cause:
-
The administered dose of this compound is too high, leading to excessive activation of inhibitory glycine A receptors in the cerebellum and other motor control centers.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound in subsequent experiments. A dose-response study is recommended to identify a dose that maintains the desired pharmacological effect without causing severe motor impairment.
-
Pharmacokinetic Assessment: Consider the timing of behavioral testing in relation to the peak plasma and brain concentrations of the compound. It may be possible to assess the desired endpoint before or after the peak of the adverse effects.
-
Control Experiments: To confirm the mechanism, consider co-administration with a glycine A receptor antagonist, such as strychnine, to see if the motor impairments are reversed. Caution: Strychnine is highly toxic and should be used with extreme care and appropriate safety protocols.
Issue 2: Respiratory Distress
Symptoms:
-
Visible reduction in breathing rate.
-
Labored breathing (e.g., gasping, exaggerated abdominal movements).
-
Cyanosis (bluish discoloration of the skin or mucous membranes) in severe cases.
Possible Cause:
-
High concentrations of this compound are likely causing significant inhibition of respiratory centers in the brainstem via the over-activation of glycine A receptors.
Troubleshooting Steps:
-
Immediate Dose Discontinuation: If respiratory distress is observed, the experiment should be terminated for that animal to prevent unnecessary suffering.
-
Significant Dose Reduction: For future experiments, the dose must be substantially lowered. Respiratory depression is a life-threatening adverse effect.
-
Continuous Monitoring: When conducting high-dose studies, continuous monitoring of respiratory rate and oxygen saturation using appropriate equipment (e.g., whole-body plethysmography) is highly recommended.
-
Refine Experimental Design: Re-evaluate the necessity of using such high doses. It may be possible to achieve the research objectives with a lower, non-toxic dose.
Data Presentation
While a comprehensive public dataset on the dose-response of this compound's adverse effects is not available, the following table summarizes the expected qualitative effects based on preclinical research. Researchers should generate their own quantitative data.
| Dose Range (Qualitative) | Expected Locomotor Effects | Expected Respiratory Effects | Recommendations for In Vivo Studies |
| Low | Minimal to no observable effects on motor performance. | No significant changes in respiratory rate or volume. | Suitable for initial efficacy studies. |
| Medium | Possible mild alterations in motor activity (slight stimulation or inhibition). | Unlikely to cause significant respiratory depression. | Careful monitoring of motor function is advised. |
| High | Significant impairment of motor coordination and balance; ataxia. Both stimulatory (compulsive walking) and inhibitory (sedation) effects may be seen.[3] | Potential for significant respiratory depression, including reduced breathing rate and tidal volume.[2][3][4] | Not recommended without specialized monitoring equipment and a clear scientific rationale. High risk of severe adverse events. |
Experimental Protocols
Assessment of Locomotor Activity (Open Field Test)
Objective: To quantify spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking).
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
At the appropriate time post-dosing, place the animal in the center of the open field arena.
-
Record activity for a defined period (e.g., 15-30 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency (a measure of exploratory behavior).
-
Assessment of Respiratory Function (Whole-Body Plethysmography)
Objective: To non-invasively measure respiratory parameters in conscious animals.
Methodology:
-
Apparatus: A whole-body plethysmograph system designed for rodents.
-
Acclimation: Acclimate the animals to the plethysmography chamber for several days prior to the experiment to reduce stress-induced respiratory changes.
-
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
-
Administer this compound or vehicle.
-
Place the animal in the chamber and allow for a baseline recording period.
-
Record respiratory parameters continuously for the desired duration.
-
-
Parameters Measured:
-
Respiratory rate (breaths per minute).
-
Tidal volume (the volume of air inhaled or exhaled in a single breath).
-
Minute volume (the total volume of air inhaled or exhaled per minute).
-
Visualizations
Caption: Proposed signaling pathway for high-dose this compound toxicity.
Caption: General experimental workflow for assessing adverse effects.
References
- 1. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetrance of LY2365109 Hydrochloride
Welcome to the technical support center for LY2365109 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions related to improving the brain penetrance of this potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on its application in central nervous system (CNS) research.
| Issue | Possible Cause | Suggested Solution |
| Lack of observed in-vivo CNS effect after systemic administration. | Insufficient Brain Penetrance: The compound may not be reaching its target in the brain in sufficient concentrations. | 1. Confirm Target Engagement: Measure downstream pharmacodynamic markers in the cerebrospinal fluid (CSF), such as an elevation in glycine levels, which has been shown to be induced by this compound.[1][2][3] 2. Optimize Formulation: The solubility of this compound is limited in aqueous solutions.[2] Consider using formulation vehicles known to improve solubility and potentially aid in crossing the blood-brain barrier (BBB). See the Experimental Protocols section for formulation examples. 3. Consider Alternative Routes of Administration: For initial proof-of-concept studies, direct administration into the CNS (e.g., intracerebroventricular injection) can bypass the BBB. |
| High variability in experimental results between subjects. | Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to inconsistent brain concentrations. | 1. Increase Sample Size: A larger cohort can help to account for inter-individual variability. 2. Measure Plasma Concentrations: Correlate plasma levels of this compound with the observed CNS effects to determine if variability is due to systemic exposure. 3. Control for Efflux Transporter Activity: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the compound out of the brain. Co-administration with a P-gp inhibitor could be explored, though this may have confounding effects. |
| Observed toxicity or off-target effects at higher doses. | High Compound Concentrations in Caudal Brain Areas: Higher doses of this compound have been associated with motor and respiratory impairments, possibly due to high GlyT1 inhibitory activity in the brain stem and cerebellum.[1] | 1. Dose-Response Studies: Conduct careful dose-escalation studies to identify the therapeutic window. 2. Region-Specific Analysis: If possible, perform ex-vivo analysis of brain tissue to determine the regional distribution of the compound. |
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier (BBB)?
A1: Yes, studies have shown that systemic administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][2][3] This indicates that the compound can cross the BBB and engage its target, the glycine transporter 1 (GlyT1), in the central nervous system.
Q2: What are the key physicochemical properties of this compound to consider for brain penetrance?
A2: The following table summarizes the relevant properties of this compound.
| Property | Value | Implication for Brain Penetrance |
| Molecular Weight | 421.91 g/mol | Within the range generally considered favorable for passive diffusion across the BBB (typically < 500 Da). |
| Formula | C₂₂H₂₇NO₅·HCl | The presence of polar functional groups may impact lipophilicity. |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. Insoluble in water.[2] | Poor aqueous solubility can be a limiting factor for in-vivo administration and may require specific formulation strategies. |
Q3: What general strategies can be employed to improve the brain penetrance of a small molecule like this compound?
A3: Several strategies can be explored to enhance CNS delivery, as summarized in the table below.
| Strategy | Description | Key Considerations |
| Formulation-Based Approaches | Utilizing nanocarriers such as liposomes, polymeric nanoparticles, or lipid-based formulations to encapsulate the drug. | Can protect the drug from degradation, improve solubility, and facilitate transport across the BBB. |
| Chemical Modification (Prodrugs) | Modifying the chemical structure of the drug to increase its lipophilicity and ability to passively diffuse across the BBB. The modification is cleaved in the CNS to release the active drug. | Requires careful design to ensure efficient conversion to the active form in the brain and to avoid altering the pharmacological profile. |
| Inhibition of Efflux Transporters | Co-administering the drug with an inhibitor of efflux pumps like P-glycoprotein (P-gp), which actively transport substrates out of the brain. | Can increase the brain concentration of the drug, but may also lead to increased systemic toxicity and drug-drug interactions. |
| Alternative Routes of Administration | Bypassing the BBB through direct administration routes such as intranasal or intracerebroventricular delivery. | Useful for preclinical proof-of-concept studies but may have limited clinical translatability. |
Experimental Protocols
Protocol 1: General Method for Assessing Brain Penetrance
This protocol provides a general workflow for determining the brain-to-plasma concentration ratio (Kp) of a compound.
Methodology:
-
Dosing: Administer this compound to a cohort of rodents at a desired dose and route.
-
Sample Collection: At various time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture) and harvest the brain tissue following euthanasia.
-
Sample Processing: Centrifuge blood samples to separate plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of this compound in the plasma and brain homogenate.
-
Calculation: The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of the compound in the brain to its total concentration in the plasma at a specific time point or using the area under the curve (AUC).
Protocol 2: Cerebrospinal Fluid (CSF) Sampling for Pharmacodynamic Readout
This protocol outlines the collection of CSF to measure a downstream marker of this compound activity.
Methodology:
-
Animal Preparation: Anesthetize the experimental animal (e.g., a rat) and place it in a stereotaxic apparatus.
-
Surgical Exposure: Make a sagittal incision on the back of the neck to expose the muscles overlying the cisterna magna.
-
CSF Withdrawal: Carefully insert a sterile glass capillary or a needle attached to a syringe into the cisterna magna to collect CSF.
-
Sample Analysis: Analyze the collected CSF for glycine levels using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Signaling Pathways and Logical Relationships
The following diagram illustrates the general challenges and strategies for delivering a small molecule therapeutic, such as this compound, to the central nervous system.
References
Technical Support Center: LY2365109 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft.[4] By increasing the extracellular concentration of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, LY2365109 enhances NMDA receptor-mediated neurotransmission.[5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[1] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for GlyT1 over GlyT2, with an IC50 for GlyT2 reported to be greater than 30,000 nM.[1][3] However, at higher concentrations, it may cause motor and respiratory impairments, which are thought to be related to excessive glycine levels in caudal brain regions.[1]
Q4: In which experimental models has this compound been used?
This compound has been used in various in vitro and in vivo models. In vitro, it has been used in cells overexpressing human GlyT1a to determine its inhibitory activity.[2] In vivo, it has been administered to rodents to study its effects on cerebrospinal fluid (CSF) glycine levels and its potential as an anticonvulsant.[2][3]
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant compounds for easy comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay System | Reference |
| Human GlyT1a | 15.8 | Cells overexpressing hGlyT1a | [2][3] |
| Human GlyT2 | > 30,000 | [1][3] |
Table 2: Comparison of IC50 Values for Various GlyT1 Inhibitors
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Reference |
| LY2365109 | 15.8 | > 30,000 | [1][3] |
| Bitopertin | 23 | > 10,000 | |
| Iclepertin (BI 425809) | 26 | > 10,000 | [7] |
| Sarcosine (B1681465) | ~1,000 | > 100,000 | [8] |
Experimental Protocols
Protocol 1: Radiolabeled Glycine Uptake Assay
This protocol is designed to measure the functional inhibition of GlyT1-mediated glycine transport in a cellular context.
Materials:
-
CHO-K1 cells stably overexpressing human GlyT1a (CHO-hGlyT1a)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
[³H]-Glycine
-
This compound
-
Scintillation fluid
-
96-well microplates
-
Cell harvester and filter mats
Methodology:
-
Cell Plating: Seed CHO-hGlyT1a cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Also, prepare a high concentration of a known GlyT1 inhibitor (e.g., sarcosine at 10 mM) to determine non-specific uptake, and a vehicle control (DMSO).
-
Assay Procedure: a. On the day of the assay, gently wash the cell monolayer twice with pre-warmed KRH buffer. b. Add 50 µL of the diluted this compound, control inhibitor, or vehicle to the appropriate wells and pre-incubate for 20-30 minutes at 37°C. c. Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-Glycine (final concentration typically at or below the Km for glycine transport) to each well. d. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake (counts in the presence of a high concentration of a known inhibitor) from all other values to obtain specific uptake. b. Plot the percentage of inhibition of specific uptake against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: NMDA Receptor Potentiation via Calcium Imaging
This protocol assesses the ability of this compound to potentiate NMDA receptor activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
NMDA and Glycine
-
A fluorescence microscope or plate reader equipped for calcium imaging
Methodology:
-
Cell Plating: Plate neurons on glass-bottom dishes or 96-well plates suitable for imaging and culture them until they form a mature network.
-
Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM), Pluronic F-127 (0.02%), and HBSS. b. Remove the culture medium from the cells and replace it with the loading solution. c. Incubate for 30-60 minutes at 37°C. d. Wash the cells gently with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
Compound Application and Imaging: a. Place the plate on the imaging system and establish a baseline fluorescence reading. b. Add this compound at the desired concentration and incubate for a short period (e.g., 5-10 minutes). c. Stimulate the cells with a sub-maximal concentration of NMDA and glycine. d. Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and record the emission at ~510 nm. For single-wavelength dyes like Fluo-4, excite at ~490 nm and record emission at ~520 nm.
-
Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4) for each cell or region of interest. b. Compare the peak response in the presence of this compound to the response with NMDA and glycine alone to determine the degree of potentiation.
Troubleshooting Guides
Issue 1: No or low inhibition of glycine uptake in the radiolabeled assay.
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Verify the dilution calculations and ensure the final concentration in the assay is appropriate (typically in the nanomolar range). Prepare fresh dilutions from a new stock solution.
-
-
Possible Cause: Inactive compound.
-
Solution: Check the storage conditions and age of the compound. If in doubt, obtain a new batch.
-
-
Possible Cause: Low GlyT1 expression or activity in the cells.
-
Solution: Confirm GlyT1 expression in your cell line using a validated positive control inhibitor. Ensure the cells are healthy and not over-confluent.
-
-
Possible Cause: Assay conditions are not optimal.
-
Solution: Optimize the incubation time and substrate ([³H]-Glycine) concentration. Ensure the uptake is in the linear range.
-
Issue 2: No potentiation of NMDA receptor-mediated calcium influx is observed.
-
Possible Cause: Baseline glycine concentration in the assay buffer is too high.
-
Solution: If the NMDA receptors are already saturated with glycine, the effect of a GlyT1 inhibitor will be minimal. Use a glycine-free assay buffer and add a sub-saturating concentration of glycine to see a potentiation effect.[9]
-
-
Possible Cause: Low expression of NMDA receptors or GlyT1.
-
Solution: Verify the expression of both NMDA receptors and GlyT1 in your cellular model.[9]
-
-
Possible Cause: The concentration of NMDA used for stimulation is too high.
-
Solution: Use a sub-maximal concentration of NMDA to allow for the observation of a potentiation effect. Perform a dose-response curve for NMDA to determine the optimal concentration.
-
-
Possible Cause: The cells are unhealthy.
-
Solution: Ensure proper cell culture conditions and check for signs of cytotoxicity before and after the experiment.
-
Issue 3: High background or variability in the glycine uptake assay.
-
Possible Cause: Incomplete washing.
-
Solution: Ensure that the washing steps are performed quickly and efficiently with ice-cold buffer to stop the transport process and remove all extracellular radiolabel.
-
-
Possible Cause: Non-specific binding of [³H]-Glycine to the plate or filter mat.
-
Solution: Pre-soak filter mats in a buffer containing a blocking agent like BSA. Include appropriate controls for non-specific binding.
-
-
Possible Cause: Inconsistent cell numbers per well.
-
Solution: Ensure even cell seeding and check for a consistent monolayer before starting the assay.
-
Issue 4: Signs of cytotoxicity observed in cell-based assays.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the compound in your specific cell model. Use concentrations well below the toxic threshold for functional assays.
-
-
Possible Cause: High DMSO concentration in the final assay medium.
-
Solution: Ensure the final concentration of DMSO is typically below 0.5% and that the vehicle control has the same DMSO concentration.
-
Visualizations
References
- 1. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: LY2365109 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY2365109 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases extracellular glycine levels, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors.[4][5] This mechanism has implications for central nervous system disorders related to hypoglutamatergic function, such as schizophrenia, and has also been investigated for the treatment of epilepsy.[4][6][7]
Q2: What are the solubility properties of this compound?
This compound is poorly soluble in water (< 0.1 mg/mL).[1] However, it is soluble in organic solvents such as DMSO (≥ 31 mg/mL) and ethanol (B145695) (up to 50 mM).[1][2][8] Due to its low aqueous solubility, a suitable vehicle is required for in vivo administration.
Q3: What are some recommended vehicles for in vivo administration of this compound?
Several vehicle formulations can be used to solubilize this compound for in vivo studies. The choice of vehicle will depend on the desired concentration, route of administration, and the specific animal model. Below are some commonly used formulations.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the compound during vehicle preparation. | The solubility limit in the chosen vehicle has been exceeded. | - Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare a more dilute solution.- Consider using a different vehicle composition with higher solubilizing capacity (e.g., one containing a higher percentage of DMSO or a cyclodextrin). |
| The prepared solution is not clear. | Incomplete dissolution of the compound or excipients. | - Ensure all components are fully dissolved by vortexing, gentle heating, or sonication.[1]- Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| Adverse effects observed in animals post-administration (e.g., lethargy, irritation at the injection site). | The vehicle itself may be causing toxicity or irritation. | - Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of organic solvents like DMSO if possible.- Consider an alternative, better-tolerated vehicle. |
| Inconsistent results between experiments. | Variability in the preparation of the dosing solution. | - Prepare fresh dosing solutions for each experiment.- Ensure accurate and consistent pipetting and weighing of all components.- Store stock solutions appropriately to prevent degradation (-80°C for up to 6 months).[1] |
Experimental Protocols
Below are detailed protocols for preparing common vehicles for this compound.
Protocol 1: DMSO/PEG300/Tween-80/Saline [1]
This vehicle is suitable for achieving a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to make up 10% of the final volume.
-
Add PEG300 to make up 40% of the final volume and mix thoroughly.
-
Add Tween-80 to make up 5% of the final volume and mix until the solution is clear.
-
Add Saline to reach the final desired volume (45%) and mix thoroughly.
For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
Start with 2.5 mg of this compound.
-
Add 100 µL of DMSO and ensure the compound is fully dissolved.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline and mix.
Protocol 2: DMSO/SBE-β-CD/Saline [1]
This formulation uses a cyclodextrin (B1172386) to improve solubility and is suitable for achieving a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to make up 10% of the final volume.
-
Add the 20% SBE-β-CD in Saline solution to reach the final desired volume (90%) and mix thoroughly.
Protocol 3: DMSO/Corn Oil [1]
This vehicle is suitable for oral administration and can achieve a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to make up 10% of the final volume.
-
Add Corn Oil to reach the final desired volume (90%) and mix thoroughly.
Quantitative Data Summary
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.93 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.93 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.93 mM) | [1] |
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL | [1] |
| DMSO | ≥ 31 mg/mL (73.48 mM) | [1][8] |
| Ethanol | 50 mM | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY-2365109 - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
Storage and handling of LY2365109 hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of LY2365109 hydrochloride powder. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound powder?
For optimal stability, the lyophilized powder should be stored under controlled conditions. While shipping is conducted at room temperature, long-term storage recommendations vary slightly between suppliers.[1][2] To ensure the longest shelf-life, it is recommended to store the powder at -20°C, desiccated and sealed away from moisture.[1][3][4][5] Some suppliers also indicate that storage at room temperature with a desiccant or at 4°C is acceptable for shorter periods.[3][6][7][8]
2. What are the recommended solvents for reconstituting this compound?
This compound is readily soluble in DMSO and ethanol.[6][7][8] It is poorly soluble in water.[3] For in vitro experiments, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
3. How should I prepare and store stock solutions?
Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For long-term storage, stock solutions should be kept at -80°C, where they are stable for up to 6 months.[3] For shorter-term storage, -20°C is suitable for up to one month.[3][5]
4. What personal protective equipment (PPE) should I use when handling the powder?
Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Given the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), it is important to avoid dust formation.[4] If there is a risk of aerosolization, consider using a fume hood and appropriate respiratory protection.[9]
5. What is the mechanism of action of LY2365109?
LY2365109 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][5][6][7][8][10][11] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing glutamatergic neurotransmission.[10][12][13]
Data Presentation
Table 1: Storage Conditions
| Form | Condition | Duration | Reference |
| Lyophilized Powder | Room Temperature (desiccated) | Short-term | [6][7][8] |
| Lyophilized Powder | 4°C (sealed, away from moisture) | Mid-term | [3] |
| Lyophilized Powder | -20°C (desiccated) | Long-term (≥ 4 years) | [1][4][5] |
| Stock Solution | -20°C | Up to 1 month | [3][5] |
| Stock Solution | -80°C | Up to 6 months | [3] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | ≥ 31 - 100 | ≥ 73.48 - 42.19 | [3][6][7] |
| Ethanol | 50 | 21.1 | [6][7][8] |
| Water | < 0.1 (insoluble) | < 0.1 | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.93 | ≥ 2.5 | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.93 | ≥ 2.5 | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 5.93 | ≥ 2.5 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 421.91 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.219 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the powder is completely dissolved. If precipitation occurs, gentle heating can be applied.[3]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Troubleshooting Guides
Issue: The this compound powder will not dissolve completely.
-
Possible Cause: The solvent may have absorbed moisture, or the concentration is too high.
-
Solution: Use fresh, anhydrous DMSO.[3] Try vortexing for a longer period or using a sonicator. Gentle warming of the solution can also aid in dissolution.[3] If the issue persists, consider preparing a more dilute stock solution.
Issue: Inconsistent experimental results.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure that stock solutions are properly aliquoted and have not undergone multiple freeze-thaw cycles.[3] Verify that the powder and stock solutions have been stored at the recommended temperatures.[1][3][4][5] It is advisable to use a fresh vial of the compound to prepare a new stock solution.
Visualizations
Caption: Signaling pathway of LY2365109 action.
Caption: General experimental workflow for LY2365109.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY2365109 (hydrochloride) | 1779796-27-8 [amp.chemicalbook.com]
- 5. adooq.com [adooq.com]
- 6. rndsystems.com [rndsystems.com]
- 7. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 8. LY 2365109 hydrochloride (3397) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. pccarx.com [pccarx.com]
- 10. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The glycine transporter-1 inhibitor SSR103800 displays a selective and specific antipsychotic-like profile in normal and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY2365109 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the GlyT1 inhibitor, LY2365109.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with LY2365109.
In Vitro Assays: Glycine (B1666218) Uptake
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for simultaneous seeding of multiple wells. | Perform a cell count and viability assessment before seeding to ensure consistency. Avoid using outer wells of the plate which are prone to evaporation.[1] |
| Edge Effects | Fill the perimeter wells of the microplate with sterile PBS or media without cells to maintain humidity. | Use plates with moats or specialized designs to minimize evaporation. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Employ automated liquid handlers for high-throughput screening to improve precision.[2] |
| Incomplete Washing | Increase the number and volume of wash steps to thoroughly remove unbound radiolabeled glycine. | Ensure complete aspiration of wash buffer between steps without disturbing the cell monolayer. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Low GlyT1 Expression | Confirm GlyT1 expression in the cell line using qPCR or Western blot. | Use a cell line with stable and high expression of GlyT1. Be mindful that transporter expression can change with passage number.[3][4][5] |
| Suboptimal Assay Buffer | Optimize the buffer composition, including ion concentrations (Na+, Cl-) and pH, as GlyT1 transport is ion-dependent. | Prepare fresh assay buffer for each experiment to ensure consistency. |
| Degradation of Radiolabeled Glycine | Aliquot and store radiolabeled glycine according to the manufacturer's instructions, protecting it from light and repeated freeze-thaw cycles. | Use fresh aliquots for each experiment. |
| High Background | Determine non-specific uptake by including a control with a saturating concentration of a known GlyT1 inhibitor (e.g., sarcosine). | Increase the stringency of wash steps and consider using a blocking agent if non-specific binding is high.[6] |
In Vivo Studies: Microdialysis
Issue 1: Unstable Baseline Glycine Levels
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Probe Insertion Trauma | Allow for a sufficient equilibration period (e.g., 2-3 hours) after probe insertion to allow tissue to recover. | Use a guide cannula to minimize tissue damage during probe insertion.[7] |
| Inconsistent Perfusion Rate | Use a high-quality microinfusion pump and ensure the tubing is free of air bubbles. | Calibrate the pump regularly to ensure a constant and accurate flow rate.[8] |
| Animal Stress | Acclimatize animals to the experimental setup and handling procedures for several days prior to the experiment. | Perform experiments in a quiet and controlled environment. |
Issue 2: High Variability in Response to LY2365109
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing by using calibrated equipment and appropriate administration techniques (e.g., oral gavage, intraperitoneal injection). | Prepare fresh drug solutions for each experiment and verify solubility. |
| Variability in Drug Metabolism | Use age- and weight-matched animals from the same strain and supplier. | Be aware of potential sex differences in drug metabolism and consider this in the experimental design. |
| Probe Placement | Verify probe placement histologically at the end of each experiment. | Use a stereotaxic frame for accurate and reproducible probe implantation.[9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of LY2365109?
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[10] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Enhanced NMDA receptor activation is thought to be beneficial in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[11][12][13][14][15]
2. How should I prepare and store LY2365109?
For in vitro experiments, LY2365109 hydrochloride is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For in vivo studies, the hydrochloride salt can be dissolved in water. It is recommended to prepare fresh solutions for each experiment. For long-term storage, the solid compound should be desiccated at room temperature.
3. What are the potential off-target effects of LY2365109?
While LY2365109 is highly selective for GlyT1 over GlyT2, high concentrations may lead to off-target effects.[10] At higher doses, it has been observed to cause motor and respiratory impairments.[16] This could be due to excessive elevation of glycine in caudal brain regions, leading to the activation of strychnine-sensitive glycine receptors.[16] It is crucial to perform dose-response studies to identify a therapeutic window that avoids these adverse effects.
4. What are some key considerations for designing a glycine uptake assay?
-
Cell Line: Use a cell line with stable and high expression of the desired GlyT1 isoform.
-
Radiolabel: [³H]-glycine is commonly used. Ensure its specific activity is appropriate for the desired sensitivity.
-
Assay Buffer: The buffer should mimic physiological conditions and contain the necessary ions for GlyT1 activity.
-
Incubation Time: Optimize the incubation time to be within the linear range of glycine uptake.
-
Controls: Include appropriate controls, such as a non-transfected cell line and a known GlyT1 inhibitor, to determine specific uptake.
5. How can I quantify glycine levels in microdialysis samples?
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (LC-MS/MS) are sensitive methods for quantifying glycine in brain microdialysates and cerebrospinal fluid (CSF).[1][17][18][19] An LC-MS/MS method has been described for the rapid analysis of glycine without the need for a derivatization step.[17]
Quantitative Data Summary
Table 1: In Vitro Potency of LY2365109
| Assay Type | Cell Line/Preparation | Reported IC₅₀ | Reference |
| [³H]-Glycine Uptake | CHO-K1 cells expressing human GlyT1a | 15.8 nM | [10] |
| [³H]-Glycine Uptake | Rat brain aggregates | - | [20] |
Table 2: In Vivo Effects of LY2365109 on Glycine Levels
| Animal Model | Brain Region | Dose (mg/kg, p.o.) | Baseline Glycine (µM) | Peak Glycine (µM) | Fold Increase | Reference |
| Rat | Striatum (microdialysate) | 10 | 1.52 | 3.6 | ~2.4 | [17] |
| Rat | Cerebrospinal Fluid (CSF) | 10 | 10.38 | 36 | ~3.5 | [17][21] |
Experimental Protocols & Visualizations
Detailed Methodology: Radiolabeled Glycine Uptake Assay
This protocol is adapted for a 384-well format using cryopreserved CHO cells stably overexpressing human GlyT1a.[12]
1. Cell Plating:
- Rapidly thaw cryopreserved CHO-hGlyT1a cells in a 37°C water bath.
- Resuspend the cells in pre-warmed complete growth medium (e.g., F-12K with 10% FBS).
- Seed the cells in a 384-well plate at an optimized density and incubate overnight at 37°C with 5% CO₂.
2. Assay Procedure:
- Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
- Add KRH buffer containing the desired concentration of LY2365109 or vehicle control.
- Initiate the uptake by adding KRH buffer containing [³H]-glycine.
- Incubate for a predetermined time at room temperature.
- Terminate the uptake by aspirating the solution and rapidly washing the cells with ice-cold KRH buffer.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Determine non-specific uptake from wells containing a saturating concentration of a known GlyT1 inhibitor.
- Subtract non-specific uptake from total uptake to calculate specific uptake.
- Plot the percentage of inhibition against the concentration of LY2365109 to determine the IC₅₀ value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. korambiotech.com [korambiotech.com]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. arp1.com [arp1.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 15. international-biopharma.com [international-biopharma.com]
- 16. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 17. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High performance liquid chromatography determination of L-glutamate, L-glutamine and glycine content in brain, cerebrospinal fluid and blood serum of patients affected by Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Increased CSF glycine concentration (Concept Id: C5139615) - MedGen - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers working with LY2365109 hydrochloride. The information is designed to help anticipate and address potential issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] For long-term storage, it is recommended to keep the lyophilized solid at -20°C for up to 36 months, in a desiccated environment.[2] Stock solutions should be stored at -20°C and used within one month to maintain potency.[1][2] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[1][2] For short-term storage of the solid, desiccating at room temperature is also an option.
Q2: I'm observing a loss of potency in my this compound stock solution. What could be the cause?
A2: A loss of potency can be attributed to several factors:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can accelerate degradation. Ensure the compound is stored as recommended.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution. Preparing and using aliquots is highly recommended.[1][2]
-
Solvent Purity: The purity of the solvent used to prepare the stock solution can impact stability. Use high-purity, anhydrous solvents.
-
pH of the Solution: The stability of the compound can be pH-dependent. Unbuffered aqueous solutions may experience pH shifts that could promote hydrolysis.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of LY2365109, which contains an ether linkage, a tertiary amine, and a carboxylic acid, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ether bond could be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures. The amide-like linkage within the N-methylglycine moiety could also be a site for hydrolysis.
-
Oxidation: The tertiary amine and the aromatic rings are potential sites for oxidation. This can be initiated by exposure to atmospheric oxygen, peroxides, or light.
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the aromatic portions of the molecule.
Q4: How can I detect and quantify degradation products of this compound?
A4: The most common and effective technique for separating, detecting, and quantifying degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (MS).[3][4][5] A stability-indicating method should be developed, which is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound sample, a systematic forced degradation study can help identify the potential degradation products and establish a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[6][7]
Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
pH meter
-
HPLC or UPLC system with a UV detector and preferably a mass spectrometer (MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8][9]
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours |
| Thermal Degradation | Solution at 80°C | 80°C | 24, 48, 72 hours |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) | Room Temp | 24, 48, 72 hours |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a suitable reverse-phase HPLC method. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the peaks corresponding to the parent drug and any new peaks that represent degradation products.
-
If using an MS detector, determine the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.
-
Expected Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of results from a forced degradation study on this compound.
| Stress Condition | Time (hours) | LY2365109 Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| Control | 0 | 99.8 | ND | ND | 0.2 |
| 0.1 M HCl @ 60°C | 8 | 90.5 | 5.2 | 1.8 | 9.5 |
| 0.1 M NaOH @ 60°C | 4 | 88.2 | 3.1 | 6.5 | 11.8 |
| 3% H₂O₂ @ RT | 24 | 92.1 | 7.3 | ND | 7.9 |
| Thermal @ 80°C | 72 | 95.3 | 2.5 | 1.1 | 4.7 |
| UV Light | 72 | 96.8 | 1.9 | ND | 3.2 |
| ND: Not Detected |
Visualizations
Signaling Pathway of GlyT1 Inhibition
The following diagram illustrates the mechanism of action of LY2365109 as a GlyT1 inhibitor. By blocking the reuptake of glycine from the synaptic cleft, it increases extracellular glycine levels, which in turn enhances the function of NMDA receptors.
Caption: Mechanism of LY2365109 as a GlyT1 inhibitor.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the logical steps involved in conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Logical Relationship of Stability Factors
This diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of LY2365109 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.net [wjpr.net]
- 8. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: LY2365109 Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] The GlyT1 protein is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells.[3][4] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[3] This enhancement of available glycine potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine is a required co-agonist for these receptors.[3][4][5]
Q2: What are the reported in vivo effects of this compound?
A2: In vivo studies have demonstrated that oral administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][6] It has also been shown to increase seizure thresholds in mouse models, suggesting potential as an anticonvulsant.[1][2][6] Furthermore, it can enhance the release of acetylcholine (B1216132) and dopamine (B1211576) in the striatum and prefrontal cortex, respectively.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for GlyT1 over the glycine transporter 2 (GlyT2). The IC50 value for GlyT1 is 15.8 nM, while for GlyT2 it is greater than 30,000 nM.
Q4: Has the oral bioavailability of this compound been quantitatively determined?
A4: The available literature does not provide specific quantitative bioavailability data such as Cmax, Tmax, or AUC for this compound. However, studies demonstrating dose-dependent increases in CSF glycine levels following oral administration in rats (0.3-30 mg/kg) suggest that the compound is orally absorbed and crosses the blood-brain barrier.[1][6]
Troubleshooting Guide
Q1: I am observing unexpected adverse effects in my animal models, such as impaired motor function and respiratory issues. What could be the cause?
A1: High doses of this compound have been reported to cause significant locomotor and respiratory impairments.[7] These adverse effects are thought to result from high GlyT1 inhibitory activity in caudal brain areas, leading to sustained elevations of extracellular glycine.[7] This may cause activation of strychnine-sensitive glycine A receptors, which are inhibitory to motor activity and critical brain stem functions like respiration.[7] Consider performing a dose-response study to identify a therapeutic window with the desired central nervous system effects but minimal adverse reactions.
Q2: I am having difficulty dissolving this compound for my experiments. What are the recommended solvents?
A2: this compound is reported to be soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). It is considered insoluble in water.[1] For in vivo preparations, specific solvent systems are required. Please refer to the Experimental Protocols section for a detailed formulation guide.
Q3: My experimental results are inconsistent. What are some potential sources of variability?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions are stored correctly. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.[1]
-
Formulation: The method of preparation for in vivo dosing is critical. Precipitation or phase separation of the compound can lead to inaccurate dosing. Ensure the solution is clear before administration.[1]
-
Animal Handling and Dosing: Variability in oral gavage technique can affect the amount of compound delivered. Ensure consistent procedures across all animals.
Experimental Protocols
Protocol: Preparation of this compound for Oral Administration in Rodents
This protocol is based on formulations used in preclinical studies to achieve a clear solution for oral dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the solvents sequentially to a sterile tube.
-
Weigh the calculated amount of this compound powder and add it to the solvent mixture.
-
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY-2365109 - Wikipedia [en.wikipedia.org]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Glycine (B1666218) Transporter 1 (GlyT1) has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, particularly schizophrenia, by potentiating N-methyl-D-aspartate (NMDA) receptor function. This guide provides a comparative overview of the in vivo performance of several key GlyT1 inhibitors, supported by experimental data to aid in research and development decisions.
Mechanism of Action: Enhancing Glutamatergic Neurotransmission
GlyT1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning its presence is essential for receptor activation by glutamate. By inhibiting GlyT1, these compounds increase the synaptic availability of glycine, leading to enhanced NMDA receptor signaling. This is hypothesized to ameliorate the hypofunction of the glutamatergic system implicated in the pathophysiology of schizophrenia.
Comparative In Vivo Efficacy of GlyT1 Inhibitors
The following tables summarize key in vivo data for several prominent GlyT1 inhibitors. These compounds have been evaluated in various animal models to assess their target engagement, neurochemical effects, and behavioral outcomes relevant to psychiatric disorders.
| Compound | Animal Model | Dose Range & Route | Key In Vivo Findings | Reference |
| Iclepertin (B6604116) (BI 425809) | Rat | 0.2 - 2 mg/kg (oral) | Dose-dependent increase in cerebrospinal fluid (CSF) glycine levels (up to 78% at 2 mg/kg).[1] | [1] |
| Healthy Humans | 10 mg | ~50% increase in CSF glycine levels.[1] | [1] | |
| Mouse (MK-801 induced) | Not Specified | Reversed working memory deficits. | [2] | |
| Rat | Not Specified | Improved social recognition memory.[2] | [2] | |
| SSR504734 | Rat | 3 mg/kg (i.p.) | Increased extracellular glycine in the prefrontal cortex (PFC).[3] | [3] |
| Mouse (DBA/2) | 15 mg/kg (i.p.) | Normalized prepulse inhibition (PPI) deficit.[3] | [3] | |
| Rat (neonatal PCP) | 1 - 3 mg/kg (i.p.) | Reversed hypersensitivity to d-amphetamine and attention deficits.[3] | [3] | |
| Mouse | 30 mg/kg (i.p.) | Improved working memory in a delayed alternation task.[4] | [4] | |
| PF-03463275 | Schizophrenia Patients | 40 mg BID | ~76% GlyT1 occupancy; increased long-term potentiation (LTP).[5] | [5] |
| Healthy Humans | 40 mg BID | Improved working memory accuracy.[5] | [5] | |
| ALX-5407 (NFPS) | Mouse | Not Specified | Elevated extracellular glycine levels more sustainedly in the cerebellum than in the PFC.[6] | [6] |
| MPTP-lesioned Marmoset | 0.1 - 1 mg/kg | Reduced L-DOPA-induced dyskinesia by 41-51%.[7] | [7] | |
| Org 24461 | Mouse | 2.5 mg/kg (i.p.) | ID50 for inhibition of phencyclidine (PCP)-induced hypermotility. | [8] |
| Rat | 1 - 10 mg/kg (i.p.) | Reversed PCP-induced changes in EEG power spectra.[8] | [8] | |
| Sarcosine | Schizophrenia Patients | 2 g/day (oral) | Hypothesized to increase brain glycine concentrations.[9] | [9] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and interpretation of in vivo studies. Below are generalized methodologies for key experiments cited in the comparison of GlyT1 inhibitors.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure extracellular levels of glycine and other neurotransmitters in specific brain regions following the administration of a GlyT1 inhibitor.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex or striatum). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: The GlyT1 inhibitor or vehicle is administered (e.g., intraperitoneally or orally).
-
Post-treatment Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The concentration of glycine and other relevant neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To assess sensorimotor gating, a translational measure often deficient in schizophrenia, and its modulation by GlyT1 inhibitors.
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Animals (e.g., mice) are placed in the startle chamber and allowed to acclimate for a set period with background noise.
-
Test Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic prepulse (e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: The GlyT1 inhibitor or vehicle is administered at a specified time before the test session.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.
Typical In Vivo Experimental Workflow
The evaluation of a novel GlyT1 inhibitor in vivo typically follows a structured workflow, from initial pharmacokinetic and target engagement studies to more complex behavioral assessments.
Conclusion
The in vivo data presented demonstrate that various GlyT1 inhibitors can effectively engage their target in the central nervous system, leading to measurable increases in synaptic glycine and modulation of behaviors relevant to schizophrenia and cognitive deficits. While compounds like iclepertin (BI 425809) and SSR504734 have shown promising results in preclinical models, the translation to clinical efficacy remains a key challenge, as highlighted by the mixed results of some clinical trials. The choice of a specific GlyT1 inhibitor for further development will depend on a careful consideration of its potency, selectivity, pharmacokinetic profile, and performance in a range of in vivo assays. This guide serves as a foundational resource for comparing the available in vivo data on these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycine transporter 1 inhibitor SSR504734 enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to GlyT1 Inhibitors: Alternatives to LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the glycine (B1666218) transporter 1 (GlyT1) has emerged as a promising therapeutic strategy for neurological disorders characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor, most notably schizophrenia. By increasing the synaptic concentration of the NMDA receptor co-agonist glycine, GlyT1 inhibitors aim to potentiate glutamatergic neurotransmission, thereby addressing the cognitive and negative symptoms of schizophrenia that are poorly managed by current antipsychotics. LY2365109 hydrochloride is a potent and selective GlyT1 inhibitor; however, a range of alternative compounds with distinct pharmacological profiles have been developed and investigated.
This guide provides an objective comparison of this compound with key alternative GlyT1 inhibitors, supported by experimental data from preclinical and clinical studies.
Quantitative Comparison of GlyT1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacodynamic effects of this compound and its alternatives.
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) | Species |
| LY2365109 | 15.8[1] | >30,000[2] | >1900 | Human[1] |
| Iclepertin (BI 425809) | 5.0[1] | >10,000 | >2000 | Human[1] |
| Bitopertin | 23 | >10,000 | >435 | Human |
| PF-03463275 | 10.3 (Ki) | Not Specified | Not Specified | Human |
| ALX5407 | 3[3] | >100,000[3] | >33,333 | Human[3] |
| SSR504734 | 18[4] | >10,000 | >555 | Human[4] |
Table 2: In Vivo Effects of GlyT1 Inhibitors on Cerebrospinal Fluid (CSF) Glycine Levels
| Compound | Dose | Route of Administration | Species | % Increase in CSF Glycine |
| LY2365109 | 0.3-30 mg/kg | p.o. | Rat | Dose-dependent |
| Iclepertin (BI 425809) | 0.2-2 mg/kg | p.o. | Rat | 30-78%[5] |
| Iclepertin (BI 425809) | 10 mg | p.o. | Human | ~50%[5] |
| ALX5407 | Not Specified | Not Specified | Rat | Sustained increase in cerebellum |
| SSR504734 | 3 mg/kg | i.p. | Rat | Significant increase |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to assess these inhibitors, the following diagrams have been generated.
Detailed Experimental Protocols
Protocol 1: [³H]Glycine Uptake Assay
This protocol is designed to determine the functional potency (IC50) of test compounds in inhibiting glycine uptake by cells expressing GlyT1.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human GlyT1.
-
Radiolabeled Substrate: [³H]Glycine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compounds: Stock solutions of test compounds and reference inhibitors (e.g., LY2365109) in DMSO.
-
Scintillation Fluid and Counter.
-
96-well microplates.
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into 96-well plates at a density that allows them to form a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Initiation:
-
Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add the diluted test compounds or vehicle to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]Glycine to all wells. The concentration of [³H]Glycine should be close to its Km value for GlyT1.
-
-
Uptake Termination: After a short incubation period (e.g., 10-20 minutes) at 37°C, terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific [³H]Glycine uptake against the concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: In Vivo Microdialysis for CSF Glycine Measurement
This protocol outlines the procedure for measuring extracellular glycine levels in the cerebrospinal fluid (CSF) of freely moving rats following the administration of a GlyT1 inhibitor.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic apparatus, micro-drill, and surgical tools.
-
Microdialysis Probes and Guide Cannulae.
-
Perfusion Pump and Fraction Collector.
-
Artificial CSF (aCSF): To be used as the perfusion fluid.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection for glycine quantification.
-
Test Compound Formulation.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole at the coordinates corresponding to the desired brain region for CSF sampling (e.g., cisterna magna or a specific ventricle).
-
Implant a guide cannula and secure it to the skull with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target area.
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period (e.g., 1-2 hours) to obtain a stable baseline of extracellular glycine.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (e.g., LY2365109 or an alternative) via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Continue to collect dialysate fractions for several hours post-administration to monitor the change in glycine concentration over time.
-
-
Glycine Analysis:
-
Quantify the concentration of glycine in the collected dialysate samples using a validated analytical method such as HPLC with pre-column derivatization and fluorescence detection, or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular glycine concentration from the baseline for each time point after drug administration.
-
Compare the time-course and magnitude of the glycine increase between different treatment groups.
-
Conclusion
The landscape of GlyT1 inhibitors offers a variety of chemical scaffolds with differing potencies, selectivities, and pharmacokinetic profiles. While LY2365109 remains a valuable research tool, alternatives such as Iclepertin, Bitopertin, and others have undergone significant preclinical and clinical evaluation, providing a rich dataset for comparative analysis. The choice of a specific GlyT1 inhibitor for research or development purposes will depend on the specific experimental context, including the desired potency, selectivity profile, and in vivo characteristics. The experimental protocols provided herein offer a framework for the consistent evaluation and comparison of novel and existing GlyT1 inhibitors.
References
Validating the Selectivity of LY2365109 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2365109 hydrochloride's selectivity profile against other glycine (B1666218) transporter 1 (GlyT1) inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in the validation of this compound's performance.
It is important to note that scientific literature identifies this compound as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] This guide will focus on its selectivity in this context.
Comparative Selectivity of GlyT1 Inhibitors
This compound demonstrates high potency and selectivity for GlyT1. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable GlyT1 inhibitors against GlyT1 and the closely related Glycine Transporter 2 (GlyT2).
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (Fold) |
| This compound | 15.8 [2] | >30,000 | >1900 |
| ALX-5407 | 3[3] | - | - |
| Bitopertin | 25[3] | - | - |
| Iclepertin | - | Inactive[3] | - |
Experimental Protocols
The selectivity of GlyT1 inhibitors like this compound is primarily determined through glycine uptake assays. A common method is the radiolabeled glycine uptake assay.
Radiolabeled Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Objective: To determine the IC50 value of a test compound for GlyT1 and GlyT2.
Materials:
-
Cells stably overexpressing human GlyT1a (e.g., CHO-K1/hGlyT1a) or GlyT2.[4]
-
[³H]glycine (radiolabeled glycine).
-
Test compound (e.g., this compound).
-
Non-radioactive glycine.
-
Uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).[5]
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the transfected cells at a suitable density (e.g., 40,000 cells/well) in a 96- or 384-well plate and culture overnight.[4][5]
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells with the uptake buffer.[5]
-
Pre-incubation: Add the uptake buffer containing various concentrations of the test compound to the cells and incubate for a defined period (e.g., 20 minutes) at room temperature.[5] For determining non-specific uptake, a high concentration of non-radioactive glycine (e.g., 10 mM) is used.[6]
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine and non-radioactive glycine to each well to initiate the uptake.[5]
-
Incubation: Incubate the plate for a specific time (e.g., 15 minutes) at 37°C.[6]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for a glycine uptake assay and the signaling pathway affected by this compound.
Caption: Experimental workflow for a radiolabeled glycine uptake assay.
Caption: Mechanism of action of LY2365109 at a glutamatergic synapse.
References
Comparative Analysis of LY2365109 Hydrochloride: A Guide to Cross-Reactivity and Selectivity of GlyT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, with other notable GlyT1 inhibitors. The primary focus of this analysis is the cross-reactivity and selectivity profiles of these compounds, supported by available experimental data. Understanding the on-target potency and off-target interactions of these molecules is critical for assessing their therapeutic potential and predicting potential adverse effects.
Introduction to GlyT1 Inhibition
Glycine transporters, particularly GlyT1, play a crucial role in regulating glycine levels in the synaptic cleft. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and enhancing NMDA receptor function through GlyT1 inhibition is a key therapeutic strategy for central nervous system (CNS) disorders, most notably schizophrenia and epilepsy.[1][2][3] this compound is a well-characterized GlyT1 inhibitor that has demonstrated efficacy in preclinical models.[4][5] However, as with any CNS-acting compound, a thorough understanding of its cross-reactivity with other CNS targets is paramount.
This guide compares this compound with three other prominent GlyT1 inhibitors: ALX5407, Org 25935, and Bitopertin (RG1678).
Comparative Selectivity and Potency
The following table summarizes the available in vitro potency and selectivity data for this compound and its comparators. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are key metrics of a drug's potency.
| Compound | Primary Target | IC50 / Ki (nM) for GlyT1 | Selectivity vs. GlyT2 | Off-Target Profile Highlights |
| This compound | GlyT1 | 15.8 (IC50)[4][5] | >1900-fold (IC50 > 30,000 nM)[4] | High doses are associated with motor and respiratory impairments, potentially through activation of strychnine-sensitive glycine receptors.[6] |
| ALX5407 | GlyT1 | 3 (IC50)[7][8] | High, with little to no activity at GlyT2 and other neurotransmitter transporters.[7] | Similar to LY2365109, high doses can lead to motor and respiratory side effects.[6] |
| Org 25935 | GlyT1 | Data not consistently available in public domain | Selective for GlyT1.[9] | Well-tolerated in clinical trials with some reports of reversible visual adverse effects.[10] |
| Bitopertin (RG1678) | GlyT1 | 25 (IC50), 8.1 (Ki)[11][12] | >1200-fold (IC50 > 30,000 nM)[11][12] | Profiled against a panel of 86 targets with <41% inhibition at 10 µM, indicating high selectivity.[11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion on Cross-Reactivity and Off-Target Effects
While all four compounds are potent GlyT1 inhibitors, their off-target profiles, where data is available, show important distinctions. The high selectivity of Bitopertin, as evidenced by its screening against a broad panel of targets, suggests a lower potential for off-target mediated side effects.[11][12]
In contrast, the adverse effects observed with high doses of LY2365109 and ALX5407 highlight a potential for functional cross-reactivity.[6] The proposed mechanism involves the potentiation of strychnine-sensitive glycine receptors due to elevated glycine levels in specific brain regions. This underscores the importance of not only assessing direct binding to off-targets but also understanding the downstream functional consequences of potent on-target activity.
For Org 25935, while clinical trials have shown it to be generally well-tolerated, the lack of publicly available, comprehensive off-target screening data makes a direct comparison of its cross-reactivity profile challenging.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's cross-reactivity profile. Below are generalized protocols for key in vitro assays.
Radioligand Binding Assay for Off-Target Screening
This assay is used to determine the binding affinity of a test compound to a panel of receptors, transporters, and ion channels.
1. Membrane Preparation:
-
Cell lines or tissues expressing the target of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the target and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target.
3. Incubation and Filtration:
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated.
-
The inhibitor constant (Ki) is then determined using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., for GPCRs)
This type of assay measures the functional consequence (e.g., agonism or antagonism) of a test compound binding to a G-protein coupled receptor (GPCR).
1. Cell Culture:
-
A cell line stably or transiently expressing the GPCR of interest is cultured to an appropriate density in 96- or 384-well plates.
2. Compound Incubation:
-
The cells are incubated with varying concentrations of the test compound.
-
For antagonist activity assessment, cells are pre-incubated with the test compound before the addition of a known agonist.
3. Signal Detection:
-
The intracellular signaling cascade activated by the GPCR (e.g., changes in intracellular calcium or cAMP levels) is measured. This is often achieved using fluorescent or luminescent reporter systems.
4. Data Analysis:
-
The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.
Conclusion
This compound is a potent and highly selective inhibitor of GlyT1. When compared to other GlyT1 inhibitors, the available data suggests that while all are effective at their primary target, their broader pharmacological profiles may differ. Bitopertin stands out for its documented high selectivity against a wide range of off-targets. The adverse effects associated with high doses of LY2365109 and ALX5407 underscore the importance of considering the functional consequences of potent target engagement. For a complete and comprehensive comparison, further studies providing broad cross-reactivity screening data for this compound and Org 25935 would be highly valuable to the research and drug development community. Researchers should consider the specific selectivity profile and potential for functional off-target effects when selecting a GlyT1 inhibitor for their studies.
References
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ORG-25935 - Wikipedia [en.wikipedia.org]
- 10. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bitopertin | CAS:845614-11-1 | Glycine reuptake inhibitor(GlyT1) | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducibility of LY2365109 Hydrochloride Effects
This guide provides a comprehensive comparison of LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, with other alternative GlyT1 inhibitors.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the compound's performance supported by experimental data. This document details the methodologies for key experiments to ensure reproducibility and presents quantitative data in clearly structured tables for straightforward comparison.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound exerts its effects by inhibiting the Glycine Transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By blocking GlyT1, LY2365109 increases the synaptic availability of glycine, which in turn enhances NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for therapeutic intervention in central nervous system disorders associated with NMDA receptor hypofunction, such as schizophrenia and epilepsy.
Mechanism of action of LY2365109.
Quantitative Comparison of GlyT1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected GlyT1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.
| Compound | IC50 (nM) for GlyT1 | Selectivity vs. GlyT2 | Reference(s) |
| This compound | 15.8 | >1900-fold (>30,000 nM) | [1][2][3] |
| ALX-5407 | 3 | High | [5] |
| Org 25935 | 100 | High | |
| Bitopertin (RG1678) | 25 | >1200-fold (>30,000 nM) |
In Vivo Efficacy: Anticonvulsant Effects
A key pharmacological effect of GlyT1 inhibitors is their ability to raise the seizure threshold. The following table presents comparative data on the anticonvulsant effects of LY2365109 and ALX5407 in rodent models.
| Compound | Animal Model | Seizure Test | Effective Dose (mg/kg) | Effect on Seizure Threshold | Reference(s) |
| LY2365109 | Mouse | Maximal Electroshock (MES) | 10 | Increased | |
| LY2365109 | Mouse | Pentylenetetrazole (PTZ) | 30 | Increased | |
| ALX-5407 | Mouse | Maximal Electroshock (MES) | 10 | Increased | [6] |
| ALX-5407 | Mouse | Pentylenetetrazole (PTZ) | 30 | Increased | [6] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Glycine Uptake Inhibition Assay (In Vitro)
This protocol outlines a method to determine the IC50 value of a test compound for GlyT1 inhibition using a radiolabeled glycine uptake assay.
Workflow for a glycine uptake inhibition assay.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Test compound (this compound) and vehicle
-
[³H]-glycine (radiolabeled glycine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture GlyT1-expressing cells under standard conditions.
-
Plating: Seed cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, add the test compound at various concentrations (typically a serial dilution) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]-glycine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Maximal Electroshock (MES) Seizure Test (In Vivo)
This protocol describes a standard procedure for assessing the anticonvulsant activity of a compound in the MES model in mice.[7][8][9]
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
-
Test compound (this compound) and vehicle
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental environment. On the day of the test, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the mouse, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
-
Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals in the drug-treated group compared to the vehicle control group. The median effective dose (ED50) can be determined by testing a range of doses.
Pentylenetetrazole (PTZ)-Induced Seizure Test (In Vivo)
This protocol details the procedure for evaluating the ability of a compound to protect against chemically-induced seizures in mice.[10]
Materials:
-
Male mice
-
Pentylenetetrazole (PTZ) solution
-
Observation chambers
-
Test compound (this compound) and vehicle
Procedure:
-
Animal Preparation: Acclimate the mice and administer the test compound or vehicle.
-
PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation: Immediately place the mouse in an observation chamber and observe for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizures are typically scored based on their severity (e.g., from facial clonus to generalized tonic-clonic seizures with loss of posture).
-
Data Analysis: The primary endpoint is the absence of a generalized clonic seizure. Calculate the percentage of protected animals in the drug-treated group. The latency to the first seizure and the seizure severity score can also be used as measures of drug efficacy.
Conclusion
This compound is a potent and selective GlyT1 inhibitor with demonstrated in vitro and in vivo activity. Its ability to modulate NMDA receptor function through the enhancement of glycinergic neurotransmission underscores its therapeutic potential for neurological disorders characterized by glutamatergic hypofunction. The experimental protocols detailed in this guide provide a framework for the reproducible evaluation of this compound and other GlyT1 inhibitors, facilitating comparative studies and furthering our understanding of their pharmacological effects. The provided quantitative data allows for a direct comparison of LY2365109 with other tool compounds in the field.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. bmbreports.org [bmbreports.org]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Independent Validation of LY2365109 Hydrochloride: A Comparative Guide for Researchers
This guide provides an objective comparison of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, with its alternative, ALX5407. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and the underlying signaling pathways.
Performance Comparison: LY2365109 vs. ALX5407
This compound and ALX5407 are both potent inhibitors of GlyT1, a key protein responsible for the reuptake of glycine in the central nervous system. Inhibition of GlyT1 leads to an increase in extracellular glycine levels, which can modulate neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor. While both compounds share this primary mechanism, they exhibit differences in potency and have been characterized in various preclinical models.
Table 1: In Vitro Potency of GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | Human GlyT1a | 15.8 | Glycine uptake in cells over-expressing hGlyT1a | [1] |
| ALX5407 | Human GlyT1 | 3 | Glycine transport in QT6 cells stably expressing GlyT1 | [2] |
| ALX5407 | Human GlyT1 | 2.8 | Not specified | [1] |
| ALX5407 | Rat GlyT1 | 9.8 | Not specified | [1] |
Summary: Both this compound and ALX5407 are highly potent GlyT1 inhibitors, with IC50 values in the low nanomolar range. ALX5407 appears to be slightly more potent in the reported assays.
Table 2: In Vivo Efficacy in Seizure Models
| Compound | Animal Model | Seizure Test | Dose | Effect | Reference |
| LY2365109 | Mouse | Maximal Electroshock (MES) Test | 10 - 60 mg/kg (i.p.) | Dose-dependent increase in seizure threshold | [3] |
| LY2365109 | Mouse | Pentylenetetrazol (PTZ) Test | 10 mg/kg (i.p.) | Increased convulsant threshold dose | [3] |
| Various GlyT1 Inhibitors | Rat | Maximal Electroshock Threshold (MEST) Test | Various | Dose-dependent increase in seizure thresholds | [4] |
Summary: LY2365109 has demonstrated anticonvulsant properties in both MES and PTZ seizure models in mice, indicating its ability to modulate neuronal excitability in vivo.[3] Studies with other GlyT1 inhibitors confirm that this is a class effect.[4]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the GlyT1 transporter. This transporter is crucial for clearing glycine from the synaptic cleft. By blocking GlyT1, LY2365109 increases the concentration of extracellular glycine. Glycine acts as a co-agonist at the NMDA receptor, meaning its binding is necessary for the receptor to be fully activated by glutamate. Therefore, elevated glycine levels enhance NMDA receptor function. However, at higher concentrations, particularly in caudal brain regions, elevated glycine can lead to adverse effects through the activation of inhibitory strychnine-sensitive glycine receptors.[5][6]
Experimental Workflows
In Vivo Microdialysis for Glycine Measurement
This workflow outlines the key steps for measuring extracellular glycine levels in the brain of a freely moving animal following the administration of a GlyT1 inhibitor.
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol is a general guideline for performing in vivo microdialysis to measure extracellular glycine levels in the rat brain. Specific coordinates for probe implantation will vary depending on the brain region of interest.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex or hippocampus).
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 24-48 hours.[7]
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).[8]
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes to establish a stable baseline.
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Continue collecting dialysate fractions at regular intervals for several hours to monitor changes in glycine concentration.
-
Store collected samples at -80°C until analysis.[7]
3. Sample Analysis (HPLC):
-
Since glycine is not endogenously fluorescent, a derivatization step is required. Mix a small volume of the dialysate with o-phthalaldehyde (B127526) (OPA) reagent to form a fluorescent derivative.[7]
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Separate the components using a reverse-phase column.
-
Quantify the glycine concentration by comparing the peak area to a standard curve prepared with known concentrations of glycine.
Protocol 2: Maximal Electroshock Seizure Threshold (MEST) Test
This protocol is used to assess the anticonvulsant activity of a compound by determining the current required to induce a tonic hindlimb extension seizure.
1. Animal Preparation:
-
Use male Sprague-Dawley rats or mice.[4]
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal).
2. Seizure Induction:
-
At a predetermined time after drug administration, deliver an electrical stimulus via corneal electrodes.
-
The stimulus is typically a brief pulse of alternating current.
-
The endpoint is the occurrence of a tonic hindlimb extension lasting for at least 3 seconds.
3. Threshold Determination:
-
The "up-and-down" method is often used to determine the current intensity that induces seizures in 50% of the animals (CS50).[9]
-
The current intensity is adjusted for each subsequent animal based on the outcome of the previous one (i.e., increased if no seizure occurred, decreased if a seizure occurred).
-
An increase in the CS50 in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.[4][9]
References
- 1. adooq.com [adooq.com]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine transporter 1 (GlyT1) inhibitors exhibit anticonvulsant properties in the rat maximal electroshock threshold (MEST) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LY2365109 Hydrochloride and Other Glycine Uptake Inhibitors
For researchers and professionals in drug development, the modulation of glycinergic neurotransmission presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. Glycine (B1666218) transporters (GlyTs), particularly GlyT1 and GlyT2, are key regulators of synaptic glycine concentrations. This guide provides an objective comparison of LY2365109 hydrochloride with other prominent glycine uptake inhibitors, supported by experimental data and detailed methodologies.
Introduction to Glycine Transporters and Their Inhibitors
Glycine is a crucial amino acid neurotransmitter in the central nervous system (CNS). It acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor throughout the brain, where it facilitates glutamatergic excitatory neurotransmission. The precise control of synaptic glycine levels is therefore critical for maintaining balanced neural activity.
Two main types of glycine transporters, GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft.[1]
-
GlyT1 is predominantly found in glial cells and glutamatergic neurons and is the primary regulator of glycine concentrations at NMDA receptors.[1] Inhibition of GlyT1 is hypothesized to enhance NMDA receptor function, a strategy being explored for treating the negative and cognitive symptoms of schizophrenia.[2]
-
GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[1] Its inhibition leads to an increase in glycine in the synaptic cleft of inhibitory neurons, a potential mechanism for pain management.[3]
This guide focuses on a comparative analysis of this compound against other well-characterized glycine uptake inhibitors.
Comparative Efficacy and Selectivity
The efficacy and selectivity of glycine uptake inhibitors are critical determinants of their therapeutic potential and side-effect profiles. The following tables summarize the in vitro potency (IC50) and selectivity of this compound in comparison to other notable GlyT1 and GlyT2 inhibitors.
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | hGlyT1a | 15.8 | Cells over-expressing hGlyT1a | [4][5] |
| GlyT2 | >30,000 | [6][7] | ||
| ALX-5407 | hGlyT1 | 3 | QT6 cells | [8][9] |
| hGlyT2 | >100,000 | [10] | ||
| Org 25935 | GlyT1 | 100 | [5][11] | |
| GlyT2 | Negligible action | [5] | ||
| Bitopertin (RG1678) | hGlyT1b | 22-25 | Chinese hamster ovary (CHO) cells | [12] |
| hGlyT2 | >30,000 | [12] |
Table 2: In Vitro Potency of GlyT2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Org-25543 | GlyT2 | ~20 | [13] |
| ALX-1393 | GlyT2 | 10-100 | [14] |
Mechanism of Action: Enhancing Synaptic Glycine
The primary mechanism of action for this compound and other GlyT1 inhibitors is the blockade of glycine reuptake from the synapse. This leads to an elevation of extracellular glycine concentrations, thereby potentiating the function of NMDA receptors, which require glycine as a co-agonist for activation.
Signaling pathway of GlyT1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize glycine uptake inhibitors.
In Vitro Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target glycine transporter.
Experimental Workflow:
Workflow for in vitro glycine uptake assay.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1 or GlyT2 are cultured in appropriate media and conditions.[10]
-
Plating: Cells are seeded into 96-well plates and allowed to reach confluence.
-
Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer is typically used.
-
Inhibitor Addition: Cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.
-
Glycine Uptake: Radiolabeled glycine (e.g., [³H]-glycine) is added to initiate the uptake reaction.
-
Incubation: The plates are incubated for a specific period (e.g., 10-20 minutes) at room temperature to allow for glycine uptake.
-
Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.
-
Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as glycine, in the brains of freely moving animals to assess the in vivo target engagement of a drug.[1][4]
Experimental Workflow:
Workflow for in vivo microdialysis.
Detailed Methodology:
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or cerebellum) of an anesthetized rat.[15] The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine.
-
Drug Administration: this compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).[4]
-
Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.[2]
-
Data Analysis: The changes in extracellular glycine levels are expressed as a percentage of the baseline levels.
Concluding Remarks
This compound is a potent and highly selective GlyT1 inhibitor, demonstrating superior in vitro potency compared to Org 25935 and comparable potency to Bitopertin, with ALX-5407 being the most potent among the compared compounds. Its high selectivity for GlyT1 over GlyT2 suggests a lower potential for off-target effects related to the modulation of inhibitory glycinergic transmission in the spinal cord.
The experimental protocols outlined provide a framework for the continued investigation and comparison of glycine uptake inhibitors. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, balancing potency, selectivity, and pharmacokinetic properties. Further in vivo studies are essential to fully elucidate the therapeutic potential and safety profiles of these compounds.
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ORG-25935 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of GlyT1 Inhibitor Pharmacokinetics: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors is crucial for the advancement of novel therapeutics targeting central nervous system (CNS) disorders like schizophrenia. This guide provides a comparative analysis of the pharmacokinetics of several key GlyT1 inhibitors, supported by experimental data and detailed methodologies.
GlyT1 inhibitors aim to increase synaptic glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function, which is often dysregulated in neurological and psychiatric conditions.[1][2][3][4][5][6][7][8][9][10] The efficacy and safety of these inhibitors are intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME).
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for prominent GlyT1 inhibitors from both preclinical and clinical studies.
Preclinical Pharmacokinetics in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| Bitopertin (B1667534) | 0.03 | s.c. | - | 3.7 | 439.6 (AUC0-∞) | 35.06 | [11][12] |
| 0.1 | s.c. | - | 6.0 | 1259.1 (AUC0-∞) | 49.65 | [11][12] | |
| 0.3 | s.c. | - | 8.0 | 3821.5 (AUC0-∞) | 71.94 | [11][12] | |
| 1 | s.c. | - | 12.0 | 11847.2 (AUC0-∞) | 89.21 | [11][12] | |
| 3 | s.c. | - | 24.0 | 34018.9 (AUC0-∞) | 110.32 | [11][12] | |
| 0.1 | i.v. | - | - | - | - | [11] | |
| Iclepertin (B6604116) (BI 425809) | 0.2 | p.o. | - | - | - | ~40 | [13] |
| 0.6 | p.o. | - | - | - | ~40 | [13] | |
| 2 | p.o. | - | - | - | ~40 | [13] | |
| Org-25935 | 3 | i.p. | - | - | - | - | [14] |
| 6 | i.p. | - | - | - | - | [14] | |
| 10 | i.p. | - | - | - | - | [14] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; s.c.: subcutaneous; i.v.: intravenous; p.o.: oral; i.p.: intraperitoneal. Note: Some specific Cmax values for Bitopertin were not explicitly stated in the provided abstracts.
Clinical Pharmacokinetics in Humans
| Compound | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Subject Population | Reference(s) |
| Iclepertin (BI 425809) | 0.5 - 150 mg (single dose) | p.o. (solution) | Dose-dependent | 3-5 | Dose-dependent | ~40 | Healthy Males | [13][15] |
| 10 - 75 mg (single dose) | p.o. (tablet) | Dose-dependent | 3-5 | Dose-dependent | ~40 | Healthy Males | [15][16] | |
| 10 - 75 mg (multiple dose) | p.o. (tablet) | Dose-dependent | - | Dose-dependent | ~40 | Healthy Volunteers | [15][16] | |
| Bitopertin | >50 mg | p.o. | - | - | Less than dose-proportional increase | - | Healthy Subjects | [17] |
| GSK1018921 | 0.5 - 280 mg (single dose) | p.o. | Dose-proportional | ~2 | Dose-proportional | ~17 | Healthy Subjects | [18] |
| PF-03463275 | 10, 20, 40, 60 mg (twice daily) | p.o. | - | - | - | - | Schizophrenia Patients & Healthy Controls | [18][19][20][21] |
| Org-25935 | 4-8 mg & 12-16 mg (twice daily) | p.o. | - | - | - | - | Schizophrenia Patients | [22] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; p.o.: oral.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats (Bitopertin)
Objective: To determine the pharmacokinetic profile of bitopertin in female Sprague-Dawley rats following subcutaneous and intravenous administration.[11]
Methodology:
-
Animals: Female Sprague-Dawley rats were used.
-
Administration:
-
Sample Collection: Blood samples were collected serially at predetermined time points.[11]
-
Sample Analysis: Plasma concentrations of bitopertin were determined using a validated high-performance liquid chromatography coupled with heat-assisted electrospray ionization tandem mass spectrometry (HPLC-HESI-MS/MS) method.[11][12] The lower limit of quantification in rat plasma was 1 ng/mL.[23]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, clearance (CL), volume of distribution (Vz), and half-life (t1/2).[11]
Clinical Pharmacokinetic Study in Healthy Volunteers (Iclepertin)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of iclepertin (BI 425809) in healthy male volunteers.[15][16]
Methodology:
-
Study Design: Phase I, randomized, placebo-controlled, single- and multiple-ascending dose studies.[15][16]
-
Participants: Healthy male volunteers.[15]
-
Administration:
-
Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at various time points.[13]
-
Sample Analysis: Drug concentrations in plasma and CSF were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[24][25][26][27][28][29][30][31]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. A physiologically based pharmacokinetic (PBPK) model was also developed to describe the observed pharmacokinetics across different clinical trial scenarios.[16]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for preclinical pharmacokinetics and the signaling pathway of GlyT1 inhibitors.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Caption: The inhibitory action of GlyT1 inhibitors on the glycine transporter.
Conclusion
This comparative analysis highlights the diverse pharmacokinetic profiles of various GlyT1 inhibitors. Bitopertin exhibits a long half-life in rats, suggesting slow absorption and elimination.[11][12] Iclepertin (BI 425809) also has a long half-life in humans and its exposure is dose-dependent.[13] GSK1018921 shows dose-proportional pharmacokinetics with a shorter half-life compared to iclepertin.[18] The development of PF-03463275 and Org-25935 has been more challenging, with limited publicly available pharmacokinetic data.
The provided experimental protocols offer a foundational understanding of how these critical data are generated. For drug development professionals, a thorough evaluation of these pharmacokinetic parameters is essential for dose selection, predicting clinical outcomes, and ultimately, for the successful development of novel GlyT1 inhibitors for the treatment of CNS disorders. The visualization of the experimental workflow and the signaling pathway provides a clear and concise overview of the key processes involved in the research and development of these compounds.
References
- 1. The interrelated lives of NMDA receptors and glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-synaptic glycine GlyT1 transporter--NMDA receptor interaction: relevance to NMDA autoreceptor activation in the presence of Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 8. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]
- 10. physoc.org [physoc.org]
- 11. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiologically based pharmacokinetic modelling to predict single- and multiple-dose human pharmacokinetics of bitopertin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor PF-03463275 in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Exploratory Mass Spectrometry of Cerebrospinal Fluid from Persons with Autopsy-Confirmed LATE-NC - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
A Head-to-Head Examination of Glycine Transporter 1 (GlyT1) Inhibitors in Development for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iclepertin (B6604116) (BI 425809), Bitopertin (B1667534), and PF-03463275
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a well-established hypothesis in the pathophysiology of schizophrenia, particularly concerning cognitive and negative symptoms. Glycine (B1666218) Transporter 1 (GlyT1) inhibitors have emerged as a promising therapeutic class aimed at enhancing NMDA receptor function by increasing the synaptic availability of the co-agonist glycine.[1][2] This guide provides a comparative analysis of three key GlyT1 inhibitors that have undergone significant clinical investigation: iclepertin (BI 425809), bitopertin, and PF-03463275.
Mechanism of Action: Enhancing Glutamatergic Neurotransmission
GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, these drugs increase the extracellular concentration of glycine, which then acts as a co-agonist at the NMDA receptor. This potentiation of NMDA receptor activity is thought to improve synaptic plasticity and, consequently, ameliorate the cognitive and negative symptoms of schizophrenia.[1][2]
Preclinical and Pharmacological Comparison
The foundational preclinical data reveal differences in the potency and selectivity of these inhibitors. This information is crucial for understanding their therapeutic window and potential off-target effects.
| Compound | Chemical Class | Target IC50 (nM) | Selectivity vs. GlyT2 | Reference |
| Bitopertin (RG1678) | Sarcosine-based | 30 | High (data not specified) | [3] |
| Iclepertin (BI 425809) | Non-sarcosine | Data not available in searched documents | High (data not specified) | |
| PF-03463275 | Non-sarcosine | Data not available in searched documents | High (data not specified) |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials of these GlyT1 inhibitors have not been conducted. Therefore, this comparison is synthesized from placebo-controlled trials. The primary endpoints and outcomes varied across studies, with a notable shift in focus from negative symptoms (bitopertin) to cognitive impairment (iclepertin and PF-03463275).
Iclepertin (BI 425809)
Iclepertin has been primarily investigated for cognitive impairment associated with schizophrenia (CIAS). A Phase II trial showed promising results in improving cognition.[4] However, a subsequent Phase II study combining iclepertin with computerized cognitive training (CCT) did not meet its primary efficacy endpoints.[5][6] More recently, Phase III data from the CONNEX program also indicated that iclepertin did not show statistically significant effects on cognition or functioning compared to placebo at six months.[7]
| Trial (Phase) | Dosage | Primary Endpoint | Key Outcome | Reference |
| Phase II (NCT02832037) | 10 mg, 25 mg daily | Change in MCCB Overall Composite Score | Statistically significant improvement in cognition. | [4] |
| Phase II (NCT03859973) | 10 mg daily + CCT | Change in MCCB Neurocognitive Composite T-score | No significant difference between iclepertin + CCT and placebo + CCT. | [5][6] |
| CONNEX Program (Phase III) | 10 mg daily | Change from baseline in MCCB Overall Composite T-score at 26 weeks | No statistically significant improvement compared to placebo. | [7] |
Bitopertin
Bitopertin was extensively studied for both positive and negative symptoms of schizophrenia. While some early phase studies showed potential, particularly for negative symptoms in a per-protocol analysis, the larger Phase III trials (FlashLyte and DayLyte) did not meet their primary endpoints for improving persistent negative symptoms.[8][9] An earlier Phase II/III study (CandleLyte) in patients with acute exacerbation also failed to show a significant improvement in the PANSS total score compared to placebo.[10]
| Trial (Phase) | Dosage | Primary Endpoint | Key Outcome | Reference |
| CandleLyte (Phase II/III) | 10 mg, 30 mg daily | Change in PANSS Total Score | No significant improvement vs. placebo. 30 mg dose showed a trend for improvement in PANSS positive subscale score. | [10][11] |
| Phase IIb | 10 mg, 30 mg, 60 mg daily | Change in PANSS Negative Symptom Factor Score (NSFS) | Significant improvement in PANSS NSFS at 10 mg and 30 mg doses in the per-protocol population. | [12][13] |
| FlashLyte & DayLyte (Phase III) | 5 mg, 10 mg, 20 mg daily | Change in PANSS NSFS at 24 weeks | No statistically significant separation from placebo. | [9] |
PF-03463275
PF-03463275 was investigated for its potential to enhance cognitive training in patients with schizophrenia. The study was designed as a crossover trial where patients received the drug in combination with cognitive training. Despite achieving high GlyT1 occupancy, the addition of PF-03463275 to cognitive training did not result in greater improvement in CIAS compared to cognitive training alone.[14][15]
| Trial (Phase) | Dosage | Primary Endpoint | Key Outcome | Reference |
| Phase II (NCT01911676) | 40 mg, 60 mg twice daily + Cognitive Training | Change in MATRICS Consensus Cognitive Battery (MCCB) Score | Did not produce greater improvement in CIAS compared to cognitive training alone. | [14][15] |
Safety and Tolerability
Across the clinical trial programs, all three GlyT1 inhibitors were generally reported to be safe and well-tolerated.
| Compound | Common Adverse Events | Reference |
| Iclepertin (BI 425809) | Headache was the most common adverse event. The incidence of adverse events was lower in the iclepertin group compared to placebo in one study. | [5] |
| Bitopertin | Generally well-tolerated. In one study, a higher proportion of patients in the 30 mg arm experienced at least one adverse event compared to placebo. | [11] |
| PF-03463275 | Reported as safe and well-tolerated at the doses prescribed. | [14][15] |
Experimental Protocols: A Glimpse into Clinical Trial Design
The clinical trials for these GlyT1 inhibitors shared some common design elements, such as randomized, double-blind, placebo-controlled methodologies. However, specific inclusion and exclusion criteria, as well as primary endpoints, were tailored to the therapeutic focus of each compound.
A representative Phase III trial for iclepertin (CONNEX-2) included adults aged 18-50 with a diagnosis of schizophrenia who were clinically stable on their current antipsychotic medication for at least 12 weeks.[16][17] Key exclusion criteria included a current DSM-5 diagnosis other than schizophrenia, cognitive impairment due to other neurological conditions, and treatment with clozapine, stimulants, or ketamine within 6 months prior to randomization.[16][17] The primary endpoint was the change from baseline in the MCCB overall composite T-score after 26 weeks of once-daily treatment with 10 mg of iclepertin or placebo.[4]
Similarly, the Phase III trials for bitopertin (DayLyte and FlashLyte) enrolled adults with schizophrenia who were clinically stable and had persistent predominant negative symptoms.[9] Patients were randomized to receive bitopertin (5 mg, 10 mg, or 20 mg) or placebo once daily for 24 weeks as an adjunct to their ongoing antipsychotic treatment.[9] The primary efficacy measure was the mean change from baseline in the PANSS negative symptom factor score at week 24.[9]
The trial for PF-03463275 employed a crossover design where stable outpatients with schizophrenia received both the active drug (40 or 60 mg twice daily) and placebo for two 5-week periods, separated by a 2-week washout.[14][15] During each period, participants also received computerized cognitive training. The primary outcome was cognitive performance as measured by the MATRICS Consensus Cognitive Battery.[14][15]
Conclusion
The development of GlyT1 inhibitors for the treatment of schizophrenia has been a challenging journey. While the mechanism of action holds strong theoretical promise for addressing the unmet needs of cognitive and negative symptoms, the clinical trial results for iclepertin, bitopertin, and PF-03463275 have been largely disappointing, with large-scale Phase III trials failing to meet their primary endpoints.
Despite these setbacks, the research has provided valuable insights into the glutamatergic system's role in schizophrenia and has refined the methodologies for assessing cognitive and negative symptoms in clinical trials. Future research in this area may focus on identifying patient subgroups that are more likely to respond to GlyT1 inhibition or exploring novel approaches to modulate the NMDA receptor pathway. The safety and tolerability profiles of these compounds have been generally favorable, suggesting that the mechanism itself is not inherently problematic. The road to a successful GlyT1 inhibitor for schizophrenia remains arduous, but the lessons learned from these pioneering studies will undoubtedly pave the way for future innovations in the field.
References
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy and safety of iclepertin (BI 425809) in patients with schizophrenia: CONNEX, a Phase III randomised controlled trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II/III trial of bitopertin monotherapy compared with placebo in patients with an acute exacerbation of schizophrenia - results from the CandleLyte study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 12. Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 14. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Trial of Iclepertin Effect on Cognition and Functional Capacity in Schizophrenia (CONNEX-2) [ctv.veeva.com]
- 17. ichgcp.net [ichgcp.net]
A Comparative Review of LY2365109 Hydrochloride: A Potent GlyT1 Inhibitor for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY2365109 hydrochloride, a selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, with other relevant compounds. The information presented is supported by experimental data from preclinical studies to assist researchers and drug development professionals in their evaluation of this compound for potential therapeutic applications, particularly in the field of epilepsy and other neurological disorders.
Mechanism of Action: Enhancing NMDA Receptor Function
This compound exerts its pharmacological effects by potently and selectively inhibiting the glycine transporter 1 (GlyT1).[1] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, LY2365109 increases the extracellular concentration of glycine, which acts as a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhanced availability of glycine potentiates NMDA receptor activity, which is vital for synaptic plasticity, learning, and memory. This mechanism is being explored for its therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia and epilepsy.
In Vitro Potency: A Comparative Analysis
The following table summarizes the in vitro potency of this compound in comparison to other notable GlyT1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) |
| This compound | 15.8 | >30,000 | >1900 |
| ALX-5407 | 3 | >100,000 | >33,333 |
| Bitopertin | ~30 | - | - |
| Sarcosine | ~1,000-5,000 | - | - |
Data compiled from multiple sources.
In Vivo Efficacy: Anticonvulsant Activity
LY2365109 has demonstrated significant anticonvulsant properties in preclinical models. The maximal electroshock seizure (MES) test in rodents is a widely used screening model to identify compounds with potential efficacy against generalized tonic-clonic seizures. The following table compares the median effective dose (ED50) of this compound with those of standard antiepileptic drugs (AEDs) in the mouse MES test.
| Compound | Mechanism of Action | MES ED50 (mg/kg, i.p.) in Mice |
| This compound | GlyT1 Inhibitor | ~10-30 |
| Phenytoin | Sodium Channel Blocker | 9.5 |
| Carbamazepine | Sodium Channel Blocker | 8.8 |
| Valproate | Multiple (GABAergic, Na+/Ca2+ channels) | 272 |
| Phenobarbital | GABA-A Receptor Modulator | 16.3 |
ED50 values for standard AEDs are approximate and can vary based on experimental conditions.[2][3][4][5][6]
Experimental Protocols
In Vitro GlyT1 Inhibition Assay (Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the Glycine Transporter 1.
Materials:
-
HEK293 cells stably expressing human GlyT1.
-
Radioligand: [³H]-(R)-NPTS or other suitable GlyT1-specific radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Bitopertin).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GlyT1-expressing cells by homogenization and differential centrifugation.
-
Binding Reaction: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the IC50 value from the concentration-response curve and then derive the Ki value using the Cheng-Prusoff equation.[7]
In Vivo Maximal Electroshock Seizure (MES) Test in Mice
Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Materials:
-
Male CD-1 or other appropriate mouse strain (20-25 g).
-
Electroconvulsive shock generator with corneal electrodes.
-
0.9% saline solution.
-
Test compound and vehicle control.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the seizure induction.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The percentage of animals protected in each treatment group is calculated. The ED50 (the dose that protects 50% of the animals) can be determined by probit analysis of the dose-response data.[4]
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's action and evaluation, the following diagrams have been generated using the DOT language.
Caption: Signaling Pathway of GlyT1 Inhibition.
Caption: Preclinical Anticonvulsant Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Meta-analysis of LY2365109 Hydrochloride: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical efficacy of LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. The information is intended for researchers, scientists, and drug development professionals. As of the latest available information, no data from human clinical trials for this compound has been publicly disclosed. Therefore, this analysis is based exclusively on preclinical findings.
Executive Summary
This compound has demonstrated significant preclinical activity as a GlyT1 inhibitor, leading to increased synaptic glycine levels. This mechanism of action has shown potential therapeutic benefits in animal models of conditions associated with glutamatergic hypofunction, notably epilepsy and schizophrenia. In preclinical seizure models, this compound effectively increases the seizure threshold. In models relevant to schizophrenia, it has shown effects suggestive of antipsychotic and pro-cognitive properties. The primary comparator identified in the literature is ALX5407, another selective GlyT1 inhibitor. While both compounds show similar mechanisms and general effects, this guide aims to collate the available quantitative data to facilitate a clearer comparison.
Mechanism of Action: GlyT1 Inhibition
This compound is a selective inhibitor of the Glycine Transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the glutamatergic system. Enhanced glycine levels potentiate NMDA receptor function, which is hypothesized to be beneficial in disorders characterized by NMDA receptor hypofunction, such as schizophrenia. In other brain regions, particularly the brainstem and spinal cord, glycine is a primary inhibitory neurotransmitter.
Figure 1: Mechanism of action of this compound.
Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of human GlyT1a.[1] Its selectivity for GlyT1 over GlyT2 is a key feature, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the spinal cord and brainstem.
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | hGlyT1a | 15.8 | - |
| This compound | hGlyT2 | >30,000 | - |
| ALX5407 | hGlyT1 | 3 | QT6 |
Anticonvulsant Activity
This compound has demonstrated anticonvulsant properties in rodent models of epilepsy. This effect is attributed to the enhancement of NMDA receptor-mediated neurotransmission, which can contribute to seizure control.
| Model | Species | Compound | Dose | Effect |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | This compound | 10 mg/kg, i.p. | Increased seizure threshold |
| Maximal Electroshock Threshold (MEST) | Rat | GlyT1 inhibitors | Dose-dependent | Increased seizure thresholds |
| Temporal Lobe Epilepsy (TLE) model | Mouse | This compound | - | Robustly suppressed chronic seizures |
Efficacy in Schizophrenia Models
The therapeutic potential of this compound in schizophrenia is based on the glutamate (B1630785) hypothesis of the disorder. Preclinical studies have used various models to assess its antipsychotic and pro-cognitive effects.
| Model | Species | Compound | Dose | Effect |
| Amphetamine-induced hyperlocomotion | Rat | GlyT1 inhibitors | - | Attenuation of hyperlocomotion |
| PCP-induced deficits in DA regulation | Rat | R231857/60 and Org25935 (other GlyT1 inhibitors) | 5 mg/kg | Reversal of PCP-induced augmentation of amphetamine-induced dopamine (B1211576) release |
| - | Rat | This compound | 10 mg/kg, p.o. | 2-fold increase in striatal glycine (from 1.52µM to 3.6µM) |
Comparative Analysis with ALX5407
ALX5407 is another well-characterized selective GlyT1 inhibitor and serves as a relevant comparator for this compound.
| Parameter | This compound | ALX5407 |
| GlyT1 IC50 | 15.8 nM | 3 nM |
| GlyT2 IC50 | >30,000 nM | - |
| Effect on CSF Glycine | Dose-dependent elevation | Transient elevation in PFC, sustained in cerebellum |
| Adverse Effects at High Doses | Motor and respiratory impairment | Motor and respiratory impairment |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of GlyT1 inhibitors.
Glycine Transporter Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter.
Figure 2: Workflow for an in vitro GlyT1 inhibition assay.
Maximal Electroshock Threshold (MEST) Test (In Vivo)
The MEST test is a common preclinical model to assess the anticonvulsant efficacy of a compound.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) or vehicle at various doses and pretreatment times.
-
A constant electrical current is delivered via corneal electrodes.
-
The endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
The current intensity required to induce a seizure in 50% of the animals (CC50) is determined.
-
-
Analysis: An increase in the CC50 in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.
Amphetamine-Induced Hyperlocomotion Model (In Vivo)
This model is used to screen for potential antipsychotic activity.
-
Animals: Rats.
-
Procedure:
-
Animals are habituated to an open-field arena.
-
Animals are pre-treated with the test compound (e.g., a GlyT1 inhibitor) or vehicle.
-
Amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded.
-
-
Analysis: A reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like effects.
Conclusion
The available preclinical data suggest that this compound is a potent and selective GlyT1 inhibitor with potential therapeutic applications in epilepsy and schizophrenia. Its efficacy in animal models is comparable to other selective GlyT1 inhibitors like ALX5407. However, the lack of publicly available clinical trial data for this compound is a significant limitation in assessing its translational potential. Further research, particularly clinical investigations, would be necessary to determine the safety and efficacy of this compound in human populations. Researchers in the field should consider the potential for adverse effects at higher doses, which appear to be a class effect of GlyT1 inhibitors.
References
On-Target Efficacy of LY2365109 Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY2365109 hydrochloride, a potent and selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, with other relevant research compounds. The on-target effects of this compound are substantiated by quantitative data from in vitro and in vivo studies, alongside detailed experimental protocols to support reproducibility.
Introduction to this compound
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1)[1]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels in the central nervous system. By inhibiting GlyT1, this compound increases extracellular glycine concentrations, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated significant interest in its potential therapeutic applications for neurological and psychiatric disorders.
In Vitro On-Target Effects: Potency and Selectivity
The potency and selectivity of this compound have been characterized through in vitro glycine uptake assays. These assays typically involve the use of cells engineered to express the target transporter (GlyT1) and a related transporter (GlyT2) to assess selectivity.
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) |
| This compound | 15.8 | >30,000 | >1900 |
| ALX5407 | 3 | >100,000 | >33,333 |
| Bitopertin (B1667534) (RG1678) | 25 | >30,000 | >1200 |
| Org 25935 | 100 - 162 | Negligible action | Not specified |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo On-Target Effects: Modulation of CSF Glycine Levels
In vivo studies in animal models have confirmed the ability of this compound to penetrate the central nervous system and exert its on-target effect of increasing glycine levels in the cerebrospinal fluid (CSF).
Table 2: In Vivo Effects of GlyT1 Inhibitors on Glycine Levels
| Compound | Animal Model | Dose and Route | Brain Region/Fluid | Fold Increase in Glycine |
| This compound | Rat | 10 mg/kg, p.o. | Striatum | ~2-fold[1] |
| This compound | Rat | 10 mg/kg, p.o. | CSF | ~3-fold[1] |
| ALX5407 | Rat | 10 mg/kg, p.o. | Prefrontal Cortex | ~1.4-fold (40% increase)[2] |
| Bitopertin (RG1678) | Human | 60 mg, p.o. | CSF | ~2.3-fold[3] |
| Org 25935 | Rat | 6 mg/kg, i.p. | Nucleus Accumbens | ~1.87-fold (87% increase)[4] |
p.o. - oral administration; i.p. - intraperitoneal administration; CSF - Cerebrospinal Fluid.
Experimental Protocols
Glycine Uptake Assay Protocol
This protocol outlines the general steps for determining the IC50 values of GlyT1 inhibitors.
-
Cell Culture: Cells stably expressing human GlyT1 or GlyT2 (e.g., CHO or HEK293 cells) are cultured in appropriate media and seeded into 96-well or 384-well plates.
-
Compound Incubation: The cells are washed with a buffer (e.g., Krebs-Ringer-HEPES) and then pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Glycine Uptake Initiation: A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove unincorporated radiolabeled glycine.
-
Quantification: The cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for CSF Glycine Measurement
This protocol describes the general procedure for measuring in vivo changes in CSF glycine levels.
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the brain of the experimental animal (e.g., a rat), targeting a specific region of interest or the cisterna magna for CSF collection.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular glycine concentration.
-
Drug Administration: The test compound (e.g., this compound) is administered to the animal via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Post-Dose Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in glycine levels over time.
-
Sample Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
Visualizing the Mechanism and Workflow
To further clarify the on-target effects of this compound and the experimental procedures used for its characterization, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for confirming on-target effects.
References
- 1. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the glycine reuptake inhibitors bitopertin and RG7118 on glycine in cerebrospinal fluid: results of two proofs of mechanism studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycine reuptake inhibitor org 25935 interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY2365109 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of LY2365109 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor. Adherence to these guidelines will help ensure a safe laboratory environment and mitigate potential environmental impact.
Prudent Handling and Immediate Safety Measures
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety precautions. Product information sheets indicate that this compound should be considered hazardous until more comprehensive information is available.[1] Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, or contact with skin and eyes.[1]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H27NO5 • HCl | [1][2][3] |
| Molecular Weight | 421.91 g/mol | [2][4] |
| Purity | ≥95% to ≥98% (varies by supplier) | [1][2][3] |
| Form | Solid | [1][4] |
| Storage Temperature | -20°C or desiccate at room temperature | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by stringent regulations to protect personnel and the environment. The following protocol is based on general best practices for hazardous chemical waste disposal in a laboratory setting and aligns with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty containers), as hazardous chemical waste.[7] This is a precautionary measure in the absence of a specific Safety Data Sheet (SDS).
2. Segregation and Containerization:
-
Do not dispose of this compound in the regular trash or pour it down the sink.[6][7]
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.[8]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
If the waste is in a solution, also indicate the solvent(s) and their approximate concentrations on the label.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][10]
-
The SAA should be a secondary containment system to prevent the spread of any potential leaks.
-
Ensure that incompatible wastes are not stored together.[10]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
5. Decontamination of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[7]
-
The rinsate from this process must also be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface the original label on the container before disposing of it in the regular trash.[7]
Experimental Workflow for Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions for a researcher.
By adhering to these structured procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling, operation, and disposal of LY2365109 hydrochloride in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.
Hazard Identification and Risk Assessment
While specific comprehensive hazard data for this compound is limited, it is prudent to handle it as a potent neuropharmacological agent. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosol generation or spillage.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Body Protection | Laboratory coat | Disposable gown over laboratory coat |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | N95 respirator if there is a risk of aerosolization (e.g., weighing powders outside a ventilated enclosure). |
| Face Protection | Not generally required | Face shield in addition to goggles when there is a significant splash hazard |
*Higher risk operations include handling large quantities, preparing stock solutions, and procedures with a high likelihood of splashing or aerosol generation.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Verify the location of the nearest safety shower and eyewash station.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a tared weigh boat or paper.
-
Handle the compound gently to avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth or paper towel immediately after weighing to remove any residual powder. Dispose of the cleaning material as chemical waste.
-
3.2. Solution Preparation
-
Solvent Selection: this compound is soluble in DMSO.
-
Dissolving:
-
In a chemical fume hood, add the desired volume of solvent to the weighed compound in a suitable container (e.g., a vial or flask).
-
Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
If heating is required to aid dissolution, use a water bath and ensure the container is properly vented to avoid pressure buildup.
-
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
3.3. Storage
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | As specified by the manufacturer |
| Stock Solution (in DMSO) | -20°C or -80°C | Follow manufacturer's recommendations or best laboratory practice for stability. |
-
Store all containers containing this compound in a clearly labeled, secondary container to prevent spills and cross-contamination.
Disposal Plan
4.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container compatible with the solvent used. Do not pour chemical waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Waste Disposal Procedure
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Ensure all waste containers are securely sealed and properly labeled with the contents.
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
